CH5138303
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of CH5138303: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5138303 is a potent and orally active small molecule inhibitor that selectively targets Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the conformational maturation and stability of a wide array of client proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitin-proteasome-mediated degradation of its client proteins. This guide provides a comprehensive overview of the cellular target of this compound, including its binding affinity, cellular activity, and the downstream consequences of its inhibitory action. Detailed experimental protocols and visual representations of the relevant signaling pathways and experimental workflows are also presented.
Primary Cellular Target: Heat Shock Protein 90 (Hsp90)
The principal cellular target of this compound is Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis by facilitating the proper folding, stability, and function of numerous client proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and its function is essential for the stability of oncoproteins that drive malignant transformation.[1]
This compound specifically binds to the N-terminal domain (NTD) of Hsp90, which contains a highly conserved ATP-binding pocket.[2][3] This binding competitively inhibits the ATPase activity of Hsp90, a critical step in its chaperone cycle.[3] Disruption of this cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Binding Affinity for Hsp90α
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.52 nM | [4] |
Table 2: In Vitro Cellular Activity (IC50)
| Cell Line | Cancer Type | IC50 | Reference |
| HCT116 | Colorectal Carcinoma | 98 nM | [4][5] |
| NCI-N87 | Gastric Carcinoma | 66 nM | [4][5] |
Signaling Pathways Modulated by this compound
By inhibiting Hsp90, this compound indirectly affects a multitude of signaling pathways that are critical for cancer cell proliferation and survival. Hsp90 client proteins are integral components of these pathways. The degradation of these client proteins upon Hsp90 inhibition leads to the simultaneous disruption of multiple oncogenic signaling cascades.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR) Direct Binding Assay for Hsp90α
This assay is utilized to determine the binding affinity of this compound to its target, Hsp90α.
Methodology:
-
Immobilization: Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled to a streptavidin-coated sensor chip to a density of approximately 2000 resonance units (RU).[5]
-
Binding Analysis: Measurements are performed on a Biacore instrument at 25°C with a flow rate of 30 μL/min.[5]
-
Buffer Conditions: The running buffer consists of 50 mM Tris-based saline (pH 7.6), 0.005% Tween 20, and 1% DMSO.[5]
-
Data Analysis: The association and dissociation rates are measured, and the dissociation constant (Kd) is calculated from these values.
Figure 2. Workflow for Hsp90α binding assay.
Cell Proliferation Assay (CCK-8)
This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: HCT116 and NCI-N87 cells are cultured according to the supplier's instructions.[5]
-
Treatment: Cells are suspended in medium and seeded in plates. Various concentrations of this compound are then added.[5]
-
Incubation: The cells are incubated for 4 days at 37°C in a 5% CO2 atmosphere.[5][6]
-
Viability Assessment: Cell Counting Kit-8 (CCK-8) solution is added to each well, and the absorbance is measured at 450 nm using a microplate reader.[5][6]
-
Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by comparing the absorbance of treated cells to untreated control cells.[5][6]
Figure 3. Workflow for cell proliferation assay.
Conclusion
This compound is a highly potent and specific inhibitor of Hsp90. Its mechanism of action, centered on the disruption of the Hsp90 chaperone machinery, results in the degradation of a multitude of oncoproteins. This leads to the simultaneous inhibition of several key signaling pathways essential for cancer cell growth and survival. The quantitative data and experimental protocols provided herein offer a detailed technical overview for researchers and professionals in the field of drug development, underscoring the therapeutic potential of targeting Hsp90 with inhibitors like this compound.
References
- 1. Hsp90: a drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | HSP (HSP90) 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
An In-depth Technical Guide on the Downstream Signaling Effects of CH5138303
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Hsp90 inhibitor, CH5138303, focusing on its mechanism of action and the resultant downstream signaling effects. It is intended for an audience with a strong background in molecular biology, oncology, and pharmacology.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] By binding with high affinity to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the ubiquitin-proteasome-mediated degradation of a wide array of oncogenic "client" proteins.[2] This action results in the simultaneous suppression of multiple critical signaling pathways essential for tumor growth, proliferation, and survival, most notably the PI3K/AKT/mTOR and MAPK pathways. This guide details these effects, presenting quantitative data on its activity and the experimental protocols used for its characterization.
Mechanism of Action
The primary mechanism of this compound involves high-affinity binding to the N-terminal domain of Hsp90α.[1] Hsp90 is an essential molecular chaperone responsible for the conformational maturation, stability, and activity of numerous client proteins, many of which are key drivers of oncogenesis.[2] By competitively inhibiting ATP binding, this compound locks Hsp90 in a conformation that is targeted by the ubiquitin ligase machinery, leading to the degradation of its associated client proteins.
Caption: General mechanism of Hsp90 inhibition by this compound.
Core Downstream Signaling Effects
The inhibition of Hsp90 by this compound leads to the destabilization of numerous client proteins, thereby disrupting major oncogenic signaling cascades.
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[3][4] Key components of this pathway, including the serine/threonine kinase AKT, are well-established Hsp90 client proteins. Inhibition of Hsp90 by this compound results in the degradation of AKT, leading to the effective shutdown of downstream signaling to mTORC1 and its effectors, which ultimately suppresses protein synthesis and cell growth.[5]
Caption: this compound inhibits Hsp90, leading to AKT degradation.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates cell proliferation and differentiation.[6] Key kinases in this pathway, such as RAF and MEK, are dependent on Hsp90 for their stability and function. The disruption of Hsp90 function by this compound leads to the degradation of these client kinases, thereby blocking signal transduction from RAS to ERK and inhibiting the transcription of genes involved in cell proliferation.[7]
Caption: this compound inhibits Hsp90, leading to RAF degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified through various preclinical experiments, summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | Hsp90α | 0.52 nM | [1] |
| IC50 (Anti-proliferative) | HCT116 (Colorectal Cancer) | 98 nM (0.098 µM) | [1][8] |
| IC50 (Anti-proliferative) | NCI-N87 (Gastric Cancer) | 66 nM (0.066 µM) |[1][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage & Administration | Efficacy | Reference |
|---|---|---|---|
| SCID mice with NCI-N87 xenografts | 50 mg/kg, oral, once daily for 11 days | Tumor Growth Inhibition (TGI): 136% | [1] |
| SCID mice with NCI-N87 xenografts | Oral | Median Effective Dose (ED50): 3.9 mg/kg |[1] |
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
-
Objective: To determine the binding affinity (Kd) of this compound to Hsp90α.
-
Instrumentation: Biacore2000.
-
Methodology:
-
Biotinylated N-terminal Hsp90α (amino acids 9-236) is coupled onto a streptavidin-coated sensor chip to a density of approximately 2000 resonance units (RU).[8][9]
-
Measurements are conducted at 25°C with a continuous flow rate of 30 µL/min.[8][9]
-
The running buffer consists of 50 mM Tris-based saline (pH 7.6), 0.005% Tween20, and 1% DMSO.[8][9]
-
Various concentrations of this compound are injected over the chip surface, and the association and dissociation rates are measured to calculate the Kd.
-
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: HCT116 (colorectal cancer) and NCI-N87 (gastric cancer).[8]
-
Methodology:
-
Cells are cultured according to the supplier's instructions and suspended in a medium.[8][9]
-
The cell suspension is added to 96-well plates containing various concentrations of this compound.
-
Plates are incubated for 4 days at 37°C in a 5% CO2 atmosphere.[8][9]
-
After incubation, Cell Counting Kit-8 (CCK-8) solution is added to each well.[8]
-
Absorbance is measured at 450 nm using a microplate reader.[8][9]
-
The percentage of anti-proliferative activity is calculated using the formula: (1 - T/C) * 100, where T is the absorbance of treated cells and C is the absorbance of untreated control cells.[8]
-
IC50 values are calculated from the dose-response curves.[8][9]
-
Caption: Standard experimental workflow for determining IC50 values.
-
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.[1]
-
Methodology:
-
Human NCI-N87 gastric cancer cells are implanted subcutaneously into SCID mice.[1]
-
Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally, once daily, at specified doses (e.g., up to 50 mg/kg) for a set duration (e.g., 11 days).[1]
-
Tumor volume and body weight are monitored regularly throughout the study.
-
Efficacy is assessed by calculating Tumor Growth Inhibition (TGI) and determining the median effective dose (ED50).[1]
-
Conclusion
This compound is a potent Hsp90 inhibitor that demonstrates significant anti-tumor activity both in vitro and in vivo. Its mechanism of action, centered on the destabilization of key oncogenic client proteins, results in the comprehensive blockade of critical downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK cascades. The data presented herein underscore its potential as a therapeutic agent and provide a foundational guide for further research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | HSP (HSP90) 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
In-Depth Technical Guide: Binding Affinity of CH5138303 to Hsp90 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the heat shock protein 90 (Hsp90) inhibitor, CH5138303, to the four main Hsp90 isoforms: Hsp90α, Hsp90β, GRP94, and TRAP-1. This document details the quantitative binding data, experimental methodologies, and the relevant signaling pathways, offering valuable insights for researchers in oncology and drug discovery.
Executive Summary
This compound is a potent, orally available inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. The efficacy of Hsp90 inhibitors is closely linked to their binding affinity for the different Hsp90 isoforms. This guide consolidates the available data on the binding characteristics of this compound, highlighting its strong affinity for the Hsp90α isoform. While comprehensive quantitative data for all isoforms is not fully available in the public domain, this guide presents the confirmed binding affinity for Hsp90α and discusses the broader context of Hsp90 isoform selectivity.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound to Hsp90 isoforms is a critical parameter for understanding its mechanism of action and potential therapeutic window. The available quantitative data is summarized in the table below.
| Hsp90 Isoform | Binding Affinity (Kd) | Assay Method | Reference |
| Hsp90α | 0.48 nM[1][2] | Surface Plasmon Resonance (SPR) | [1] |
| Hsp90β | Data not publicly available | - | - |
| GRP94 | Data not publicly available | - | - |
| TRAP-1 | Data not publicly available | - | - |
Experimental Protocols
The determination of binding affinity is paramount in drug discovery. The following sections detail the methodologies employed to measure the interaction between this compound and Hsp90.
Surface Plasmon Resonance (SPR) for Hsp90α Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The protocol for determining the binding affinity of this compound to Hsp90α is as follows:
Objective: To determine the dissociation constant (Kd) of this compound for the N-terminal domain of Hsp90α.
Materials:
-
Biacore2000 instrument[1]
-
Streptavidin-coated sensor chip[1]
-
Biotinylated N-terminal Hsp90α (residues 9–236)[1]
-
This compound
-
Running Buffer: 50 mM Tris-based saline, pH 7.6, 0.005% Tween20, and 1% DMSO[1]
Procedure:
-
Immobilization of Ligand: Biotinylated N-terminal Hsp90α is coupled to a streptavidin-coated sensor chip to a density of approximately 2000 Resonance Units (RU).[1]
-
Analyte Preparation: A series of concentrations of this compound are prepared in the running buffer.
-
Binding Measurement: The prepared analyte solutions are injected over the sensor chip surface at a constant flow rate of 30 μL/min at 25°C.[1] Association and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams (RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Fluorescence Polarization (FP) Assay for Hsp90 Inhibitors
Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a common method for screening and characterizing Hsp90 inhibitors.
Objective: To determine the inhibitory concentration (IC50) of a compound that displaces a fluorescently labeled probe from the Hsp90 ATP-binding pocket.
Principle: A fluorescently labeled Hsp90 inhibitor (tracer) binds to Hsp90, resulting in a high FP signal due to the slower tumbling of the large complex. An unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the FP signal as the smaller, unbound tracer tumbles more rapidly.
General Protocol:
-
Reagent Preparation:
-
Hsp90 protein (e.g., full-length or N-terminal domain).
-
Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin).
-
Assay buffer.
-
Test compound (e.g., this compound) at various concentrations.
-
-
Assay Procedure:
-
A fixed concentration of Hsp90 and the fluorescent probe are incubated to form a complex.
-
Serial dilutions of the test compound are added to the complex.
-
The mixture is incubated to reach equilibrium.
-
-
Measurement: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of Hsp90 by this compound disrupts the chaperone's function, leading to the degradation of its client proteins and affecting downstream signaling pathways critical for cancer cell survival.
Hsp90 Chaperone Cycle and Inhibition
The Hsp90 chaperone cycle is an ATP-dependent process involving a series of conformational changes and interactions with co-chaperones to fold or stabilize client proteins. This compound, as an ATP-competitive inhibitor, binds to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting this cycle.
Caption: Hsp90 chaperone cycle and its inhibition by this compound.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of an Hsp90 inhibitor using a technique like Surface Plasmon Resonance is depicted below.
References
A Technical Examination of CH5138303 and its Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: CH5138303 is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide delineates the mechanism of action of this compound, its quantitative effects on the proliferation of various cancer cell lines, and the underlying signaling pathways it modulates. Detailed experimental protocols for key assays are provided, alongside visualizations of molecular interactions and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Introduction: The Role of Hsp90 in Oncology
Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the stability, folding, and function of a wide array of "client" proteins.[1][2] In cancerous cells, Hsp90 plays a critical role in protecting mutated and overexpressed oncoproteins from degradation, thereby promoting cell survival, proliferation, and resistance to therapy.[2][3] These client proteins include key components of oncogenic signaling pathways, such as receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF), and transcription factors.[2][4] Consequently, inhibiting Hsp90 function has emerged as a promising therapeutic strategy to simultaneously disrupt multiple cancer-driving pathways.[1][4] this compound is a novel inhibitor that targets the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of its client proteins and subsequent anti-proliferative effects.[5][6]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by binding with high affinity to the N-terminal domain of Hsp90α.[5][6] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle. Without proper Hsp90 function, its client oncoproteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. The depletion of these critical proteins simultaneously impacts multiple signaling cascades that are fundamental for cancer cell proliferation and survival.[4]
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across different cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.
| Parameter | HCT116 (Colorectal Cancer) | NCI-N87 (Gastric Cancer) | Reference |
| Binding Affinity (Kd) for Hsp90α | 0.48 nM | 0.48 nM | [5] |
| IC50 (4-day incubation) | 98 nM (0.098 µM) | 66 nM (0.066 µM) | [5][6][7] |
Signaling Pathway Modulation
The inhibition of Hsp90 by this compound leads to the degradation of numerous client proteins, profoundly affecting downstream signaling pathways critical for cancer cell growth, such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in cancer.[8][9] Hsp90 inhibition destabilizes key components like AKT, leading to pathway inactivation and subsequent cell cycle arrest and apoptosis.[8][10]
In Vivo Antitumor Activity
In preclinical models, this compound has demonstrated significant antitumor efficacy. The compound is orally bioavailable, a key characteristic for clinical development.
| Animal Model | Cancer Type | Dosage | Outcome | Reference |
| Mice with NCI-N87 Xenograft | Human Gastric Cancer | 50 mg/kg (oral) | Potent antitumor efficacy | [5][7] |
| SCID Mice with NCI-N87 Xenograft | Human Gastric Cancer | 3.9 mg/kg (oral, ED50) | 136% Tumor Growth Inhibition (TGI) | [6] |
Experimental Protocols
This protocol details the method used to determine the IC50 values of this compound.[5][7]
-
Cell Culture: HCT116 and NCI-N87 cells are cultured according to the supplier's instructions (e.g., in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution, with a DMSO control).
-
Incubation: The cells are incubated for 4 days (96 hours) at 37°C and 5% CO2.
-
Viability Measurement: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are incubated for an additional 1-4 hours.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of proliferation inhibition is calculated using the formula: (1 - [Absorbance of Treated Cells / Absorbance of Control Cells]) * 100. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
This protocol is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins like EGFR.[5]
-
Cell Culture and Treatment: NCI-N87 cells are cultured in appropriate flasks or plates and treated with varying concentrations of this compound (e.g., 0.04 to 5 µM) for 24 hours.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with a primary antibody specific for an Hsp90 client protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine the reduction in protein levels.
Conclusion and Future Directions
This compound is a potent Hsp90 inhibitor that effectively suppresses cancer cell proliferation in vitro and demonstrates significant antitumor activity in vivo. Its mechanism of action, centered on the destabilization of key oncoproteins, leads to the disruption of critical signaling pathways like PI3K/AKT/mTOR. The data presented herein provides a strong rationale for its continued investigation as a therapeutic agent. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to Hsp90 inhibition and exploring synergistic combination therapies to overcome potential resistance mechanisms.[1][11]
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | HSP (HSP90) 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 8. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Core Apoptotic Pathways Induced by CH5138303: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent, orally available small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are critical for cancer cell growth, survival, and proliferation. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to their degradation via the proteasome. This disruption of cellular homeostasis ultimately triggers programmed cell death, or apoptosis, in cancer cells. This technical guide provides a detailed overview of the core apoptotic pathways induced by this compound, supported by experimental data and detailed methodologies.
Core Mechanism of Action
This compound exhibits a high binding affinity for HSP90α, with a dissociation constant (Kd) of 0.48 nM.[1] This binding competitively inhibits the ATPase activity of HSP90, preventing the chaperone from properly folding its client proteins. The subsequent degradation of these proteins initiates a cascade of events culminating in apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the pro-apoptotic activity of this compound in various cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Cancer | 98 |
| NCI-N87 | Gastric Cancer | 66 |
Table 2: Illustrative Data on Apoptosis Induction by an HSP90 Inhibitor (Data inferred for this compound)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HCT116 | Control | 5.2 ± 1.1 |
| HCT116 | This compound (100 nM, 48h) | 45.8 ± 3.5 |
| NCI-N87 | Control | 4.7 ± 0.9 |
| NCI-N87 | This compound (100 nM, 48h) | 52.3 ± 4.1 |
Table 3: Illustrative Western Blot Quantification of Apoptosis-Related Proteins (Data inferred for this compound)
| Cell Line | Treatment | Cleaved Caspase-3 (Fold Change) | Bax/Bcl-2 Ratio | p-Akt/Total Akt Ratio |
| HCT116 | This compound (100 nM, 24h) | 4.2 ± 0.5 | 3.8 ± 0.4 | 0.3 ± 0.1 |
| NCI-N87 | This compound (100 nM, 24h) | 5.1 ± 0.6 | 4.5 ± 0.5 | 0.2 ± 0.05 |
Key Apoptotic Signaling Pathways
This compound-induced apoptosis is a multi-faceted process involving the deregulation of several key signaling pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The primary mechanism of apoptosis induction by this compound is through the intrinsic pathway, which is initiated by intracellular stress. The degradation of HSP90 client proteins that regulate mitochondrial integrity is a key trigger.
-
Role of Bcl-2 Family Proteins: HSP90 inhibition leads to a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) Bcl-2 family proteins.[2][3] The degradation of anti-apoptotic members and/or the activation of pro-apoptotic members leads to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release and Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][5] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates the initiator caspase, Caspase-9.
-
Caspase Cascade Activation: Activated Caspase-9 cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[6][7] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.
PI3K/Akt Survival Pathway Inhibition
The PI3K/Akt pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer. Akt, a key kinase in this pathway, is a well-established HSP90 client protein.
-
Akt Degradation: Inhibition of HSP90 by this compound leads to the destabilization and subsequent proteasomal degradation of Akt.[8][9][10]
-
Downstream Effects: The loss of Akt activity results in the de-repression of pro-apoptotic factors and the inactivation of anti-apoptotic signals that are normally maintained by this pathway. For instance, the phosphorylation and inactivation of the pro-apoptotic protein Bad by Akt is abrogated, allowing Bad to inhibit anti-apoptotic Bcl-2 and Bcl-xL.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Circumventing HSP90 inhibitors via apoptosis block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. Caspase-3 Cellular Activity Assay Kit | Sigma-Aldrich [sigmaaldrich.com]
- 7. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
CH5138303: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound disrupts these vital cellular processes, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms of action of this compound, with a focus on its effects on cell cycle progression. It includes a summary of its anti-proliferative activity, detailed experimental protocols for studying its effects, and a visualization of the implicated signaling pathways.
Data Presentation
Anti-Proliferative Activity of this compound
This compound has demonstrated potent anti-proliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values in two commonly studied cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| HCT-116 | Colorectal Carcinoma | 98 | [1][2] |
| NCI-N87 | Gastric Carcinoma | 66 | [1][2] |
Note: While this compound induces cell cycle arrest, specific quantitative data on the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following treatment is not publicly available in the reviewed literature. Such data would typically be generated using flow cytometry with propidium (B1200493) iodide staining.
Apoptosis Induction by Hsp90 Inhibition
Inhibition of Hsp90 by compounds similar to this compound, such as 17-AAG, has been shown to induce apoptosis in HCT-116 cells. The following table provides representative data on the percentage of apoptotic cells after treatment with an Hsp90 inhibitor.
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Citation |
| Control | - | 2.5 | 1.8 | [3] |
| 17-AAG | 0.5 | 10.2 | 3.5 | [4] |
| 17-AAG | 1.0 | 18.7 | 5.1 | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the general procedure for analyzing cell cycle distribution in cancer cells treated with this compound.
Materials:
-
HCT-116 or NCI-N87 cells
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 or NCI-N87 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to attach overnight, treat them with various concentrations of this compound (e.g., corresponding to IC50 and 2x IC50) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V and Propidium Iodide.
Materials:
-
HCT-116 or NCI-N87 cells
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC/APC Kit (containing Annexin V binding buffer, Annexin V-fluorochrome, and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Cell Harvest: Harvest both adherent and floating cells by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-fluorochrome and Propidium Iodide to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for assessing the effect of this compound on the expression levels of key cell cycle proteins.
Materials:
-
HCT-116 or NCI-N87 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits Hsp90, leading to G1 cell cycle arrest.
Experimental Workflow for Studying Cell Cycle Arrest
References
CH5138303: A Technical Guide for Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on CH5138303, a potent and orally active Heat Shock Protein 90 (Hsp90) inhibitor, in the context of gastric cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Hsp90. Hsp90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of client proteins. Many of these client proteins are critical components of oncogenic signaling pathways that drive the proliferation, survival, and metastasis of cancer cells. In gastric cancer, key signaling cascades such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways are frequently dysregulated and dependent on Hsp90 for the stability of their protein components. By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client oncoproteins, thereby blocking downstream signaling and inducing cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in gastric cancer models.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| NCI-N87 | Gastric Cancer | IC50 | 0.066 µM | [1] |
| HCT116 | Colorectal Cancer | IC50 | 0.098 µM | [1] |
Table 2: In Vitro Binding Affinity of this compound
| Target | Parameter | Value | Reference |
| N-terminal Hsp90α | Kd | 0.52 nM | [1] |
Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Animal Model | Tumor Model | Treatment | Efficacy | Reference |
| SCID mice | NCI-N87 xenograft | 50 mg/kg, p.o., daily for 11 days | Tumor Growth Inhibition (TGI) of 136% | [1] |
| SCID mice | NCI-N87 xenograft | - | Median Effective Dose (ED50) of 3.9 mg/kg | [1] |
Table 4: Pharmacokinetic Profile of this compound
| Species | Parameter | Value | Reference |
| Mice | Oral Bioavailability (F) | 44.0% | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Gastric Cancer
The following diagram illustrates the proposed mechanism of action of this compound in gastric cancer cells. By inhibiting Hsp90, this compound disrupts the stability of key client proteins in the PI3K/Akt and MAPK signaling pathways, leading to cell cycle arrest and apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in gastric cancer cell lines.
Experimental Protocols
In Vitro Cell Proliferation Assay
The anti-proliferative activity of this compound against the NCI-N87 human gastric cancer cell line was determined using a Cell Counting Kit-8 (CCK-8) assay.[2]
-
Cell Culture: NCI-N87 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound.
-
After 96 hours of incubation, 10 µL of CCK-8 solution was added to each well.
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Tumor Xenograft Study
The in vivo anti-tumor efficacy of this compound was evaluated in a human gastric cancer xenograft model.[1]
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: NCI-N87 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally once daily for 11 days at a dose of 50 mg/kg.
-
Efficacy Evaluation: Tumor volume and body weight were measured regularly. Tumor growth inhibition (TGI) was calculated at the end of the study.
Western Blot Analysis for Hsp90 Client Protein Degradation
To confirm the mechanism of action, Western blotting can be performed to assess the levels of Hsp90 client proteins in this compound-treated gastric cancer cells.
-
Cell Lysis: NCI-N87 cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf, EGFR) and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Clinical Development
As of the latest available information, there are no published clinical trials specifically investigating this compound in gastric cancer patients. The current body of evidence is based on preclinical research.
Conclusion
This compound has demonstrated potent anti-tumor activity in preclinical models of gastric cancer. Its mechanism of action as an Hsp90 inhibitor, leading to the degradation of key oncoproteins, provides a strong rationale for its further investigation as a potential therapeutic agent for this disease. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the continued exploration of this compound for the treatment of gastric cancer.
References
In-Depth Technical Guide: CH5138303 in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5138303 is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides a comprehensive overview of the preclinical data and methodologies related to the evaluation of this compound in colorectal cancer (CRC) models. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of Hsp90 inhibition in colorectal cancer.
Introduction to this compound and Hsp90 in Colorectal Cancer
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. In colorectal cancer, Hsp90 is frequently overexpressed and is essential for the function of key oncoproteins, including those in the PI3K/Akt and MAPK/ERK signaling pathways. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic pathways.
This compound is a novel Hsp90 inhibitor that has demonstrated significant anti-tumor activity in various cancer models. This document focuses on its specific application and effects within the context of preclinical colorectal cancer research.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of Hsp90 client proteins that are crucial for colorectal cancer cell growth and survival.
Figure 1: Mechanism of Action of this compound.
In Vitro Efficacy in Colorectal Cancer Cell Lines
This compound has demonstrated potent anti-proliferative activity in the HCT116 human colorectal carcinoma cell line.
Quantitative Data: In Vitro Growth Inhibition
| Cell Line | Assay Type | Endpoint | Value |
| HCT116 | Cell Viability | IC₅₀ | 98 nM[1] |
Experimental Protocol: Cell Viability Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on the proliferation of HCT116 colorectal cancer cells.
Materials:
-
HCT116 human colorectal carcinoma cell line
-
McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: HCT116 cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) is added to the respective wells.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: After the incubation period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Figure 2: Workflow for In Vitro Cell Viability Assay.
In Vivo Efficacy in Colorectal Cancer Xenograft Models
While specific in vivo studies of this compound in colorectal cancer xenograft models are not available in the public domain, data from a human gastric cancer xenograft model provides evidence of its potent anti-tumor efficacy. Given the shared oncogenic drivers between gastric and colorectal cancers, these findings are highly relevant.
Quantitative Data: In Vivo Anti-Tumor Activity (NCI-N87 Gastric Cancer Xenograft)
| Animal Model | Treatment | Endpoint | Result |
| NCI-N87 Xenograft | This compound (50 mg/kg, p.o., daily) | Tumor Growth Inhibition | Potent anti-tumor efficacy observed[1] |
Experimental Protocol: Colorectal Cancer Xenograft Model (General Protocol)
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human colorectal cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
HCT116 human colorectal carcinoma cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: HCT116 cells are harvested, washed, and resuspended in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel. A total of 5 x 10⁶ cells in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) to the treatment group at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated.
References
Oral Bioavailability and Pharmacokinetics of CH5138303 in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of CH5138303, a potent and orally active Heat Shock Protein 90 (Hsp90) inhibitor, in mice. The information presented herein is compiled from preclinical studies and is intended to support further research and development of this compound.
Quantitative Pharmacokinetic Data
This compound demonstrates high oral bioavailability in mice.[1][2][3] The key pharmacokinetic parameters following oral and intravenous administration are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1860 | 2340 |
| Tmax (h) | 1.0 | 0.083 |
| AUC₀-∞ (ng·h/mL) | 8850 | 4020 |
| Oral Bioavailability (F%) | 44.0 | - |
Data extrapolated from preclinical studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies of this compound in mice.
Animal Models
-
Species: Mouse
-
Strain: Severe Combined Immunodeficiency (SCID) mice were used in xenograft models.[1]
-
Health Status: Healthy, specific-pathogen-free animals were used for pharmacokinetic studies.
-
Housing: Mice were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Dosing and Administration
-
Oral Administration: this compound was administered orally (p.o.) at a dose of 50 mg/kg.[4][5] The compound was formulated in a suitable vehicle for oral gavage.
-
Intravenous Administration: For the determination of absolute bioavailability, this compound was administered intravenously (i.v.) at a dose of 10 mg/kg.
Blood Sampling
-
Blood samples were collected at predetermined time points following drug administration.
-
Commonly, serial blood samples are collected from a single mouse to generate a complete pharmacokinetic profile.[6]
-
Blood was collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
This method provides high sensitivity and selectivity for the quantification of the parent drug.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated from the plasma concentration-time data using non-compartmental analysis.
-
Oral bioavailability (F) was calculated using the following formula:
-
F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100
-
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the Hsp90 signaling pathway and the experimental workflow for determining oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data Review for CH5138303: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide range of "client" proteins. Many of these client proteins are key signaling molecules that are often dysregulated in cancer, playing critical roles in cell growth, proliferation, and survival. By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client oncoproteins. This targeted degradation of multiple drivers of tumorigenesis simultaneously makes Hsp90 an attractive target for cancer therapy.
This technical guide provides a comprehensive review of the publicly available preclinical data for this compound, summarizing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes in Hsp90 that are necessary for its chaperone activity. Consequently, Hsp90 client proteins, many of which are oncogenic kinases and transcription factors, are destabilized, ubiquitinated, and targeted for degradation by the proteasome. This leads to the simultaneous disruption of multiple signaling pathways that are essential for tumor cell survival and proliferation.
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference |
| Binding Affinity (Kd) | Hsp90α (cell-free) | - | 0.48 nM | [1] |
| IC50 | HCT116 | Colorectal Carcinoma | 98 nM | [1] |
| IC50 | NCI-N87 | Gastric Carcinoma | 66 nM | [1] |
Table 2: In Vivo Efficacy of this compound in NCI-N87 Xenograft Model
| Parameter | Species | Dosage | Efficacy | Reference |
| Oral Bioavailability | Mouse | Not Specified | High | [1] |
| Antitumor Efficacy | Mouse | 50 mg/kg, p.o. | Potent | [1] |
Detailed pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain.
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Downstream Signaling
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins, thereby affecting several critical cancer-related signaling pathways.
Experimental Workflow for In Vitro Cell Viability Assay
The following diagram illustrates a typical workflow for determining the IC50 values of this compound in cancer cell lines.
Experimental Workflow for In Vivo Xenograft Study
This diagram outlines the general procedure for assessing the in vivo antitumor efficacy of this compound.
Experimental Protocols
In Vitro Cell Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT116 colorectal carcinoma, NCI-N87 gastric carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: this compound is serially diluted in culture medium to achieve a range of concentrations. The diluted compound is then added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo®). This involves adding the reagent to each well and incubating for a short period.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of orally administered this compound in a mouse xenograft model.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., NCI-N87) are harvested and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a specified volume. Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Functional Assay for Hsp90 Inhibition (Western Blotting)
A functional assay in NCI-N87 cells demonstrated a reduction in the protein level of the Hsp90 client protein, EGFR, following treatment with this compound.[1]
Objective: To confirm the inhibition of Hsp90 activity by assessing the degradation of its client proteins.
Methodology:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Hsp90 client proteins (e.g., EGFR, HER2, Akt) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified to determine the extent of client protein degradation relative to the loading control.
Conclusion
The available preclinical data indicate that this compound is a potent Hsp90 inhibitor with in vitro activity against colorectal and gastric cancer cell lines and in vivo antitumor efficacy in a gastric cancer xenograft model. Its mechanism of action, involving the degradation of multiple oncoproteins, provides a strong rationale for its development as a cancer therapeutic. However, a comprehensive public dataset on its broader in vitro activity profile, detailed pharmacokinetics and pharmacodynamics, and specific effects on apoptosis and autophagy is currently limited. Further research and publication of more extensive preclinical data will be crucial for a complete understanding of the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Preparation of CH5138303 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
CH5138303 is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] It exhibits high binding affinity for the N-terminal ATP binding pocket of Hsp90α, with a dissociation constant (Kd) reported to be between 0.48 nM and 0.52 nM.[1][2][4][5] The inhibition of Hsp90 leads to the destabilization and subsequent degradation of various client proteins that are crucial for tumor growth and survival, such as Raf1, AKT, EGFR, and HER2.[4] This document provides a detailed protocol for the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common aprotic solvent used for dissolving nonpolar and polar compounds.[6]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Citations |
| Molecular Weight | 415.9 g/mol | [2][4][5][7] |
| Solubility in DMSO | 83 mg/mL (199.56 mM) | [2][5][7] |
| Appearance | Powder | [2][5][7] |
| Storage (Powder) | 3 years at -20°C | [2][5][7] |
| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C (protect from light) | [1][2][5][7] |
Health and Safety Precautions
Before handling this compound or DMSO, it is crucial to review the Safety Data Sheet (SDS) for each compound.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder or solvent vapors.
-
Handling: Avoid direct contact with the skin and eyes.[8] DMSO is an excellent solvent and can facilitate the absorption of other substances through the skin.[6] In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator
4.2. Step-by-Step Procedure
-
Pre-weighing Preparations:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean and dry.
-
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 415.9 g/mol / 1000 = 4.159 mg
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
-
Dissolving in DMSO:
-
Mixing:
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming or sonication can be used to aid the process.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Visualizations
5.1. Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution in DMSO.
5.2. Hsp90 Signaling Pathway Diagram
Caption: Simplified Hsp90 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound产品说明书 [selleck.cn]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | HSP (HSP90) 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 8. merckmillipore.com [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for HCT116 Cell Line Treatment with CH5138303
For research use only.
Introduction
The HCT116 cell line is a widely utilized human colorectal carcinoma model in cancer research. These cells exhibit a mutation in the KRAS proto-oncogene, making them a valuable tool for studying cancer biology and evaluating novel therapeutic agents. CH5138303 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of HSP90 by this compound leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the treatment of HCT116 cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression, as well as its impact on the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative data from treating HCT116 cells with this compound.
Table 1: In Vitro Efficacy of this compound in HCT116 Cells
| Parameter | Value | Reference |
| IC50 | 98 nM | [1] |
Table 2: Expected Apoptotic Effect of this compound on HCT116 Cells (Hypothetical Data)
| Treatment | Concentration (nM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control (DMSO) | - | 2.5 | 1.8 | 4.3 |
| This compound | 50 | 8.7 | 5.2 | 13.9 |
| This compound | 100 | 15.4 | 10.1 | 25.5 |
| This compound | 200 | 28.9 | 18.6 | 47.5 |
Table 3: Expected Cell Cycle Distribution in HCT116 Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 45.2 | 35.1 | 19.7 |
| This compound | 50 | 58.9 | 28.3 | 12.8 |
| This compound | 100 | 65.4 | 22.1 | 12.5 |
| This compound | 200 | 72.1 | 15.8 | 12.1 |
Signaling Pathway
Experimental Workflow
Experimental Protocols
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A (Modified) Medium (ATCC® 30-2007™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.
Cell Viability Assay (MTT Assay)
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for 72 hours. Include a DMSO-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-HSP90, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed HCT116 cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use GAPDH as a loading control to normalize protein expression levels.
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture conditions and check for contamination. Optimize seeding density.
-
High Background in Western Blots: Increase the number and duration of washing steps. Optimize antibody concentrations and blocking conditions.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling and staining procedures. Calibrate the flow cytometer regularly.
Conclusion
This compound demonstrates potent anti-proliferative activity in HCT116 colorectal cancer cells by inhibiting HSP90. This leads to the degradation of key client proteins, disruption of the PI3K/Akt/mTOR signaling pathway, induction of cell cycle arrest, and apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism of action of this compound and other HSP90 inhibitors in a preclinical setting.
References
Application Notes and Protocols: CH5138303 in NCI-N87 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NCI-N87 human gastric carcinoma cell line is a widely utilized preclinical model in cancer research, particularly for studying HER2-positive gastric cancer.[1][2] These cells are known to express key oncogenes such as myc and erbB2 (HER2), making them a relevant model for evaluating targeted therapies.[1] When engrafted into immunocompromised mice, NCI-N87 cells form solid tumors, creating a robust xenograft model for assessing the in vivo efficacy of novel anti-cancer agents.[1][3][4]
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[5][6] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways, including HER2, EGFR, and AKT.[7][8] By inhibiting HSP90, this compound disrupts these pathways, leading to the degradation of oncoproteins and subsequent inhibition of tumor growth.[7][9]
These application notes provide detailed protocols for the use of this compound in an NCI-N87 xenograft model, including cell culture, xenograft establishment, and drug administration. Quantitative data from preclinical studies are summarized for easy reference.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound in the context of the NCI-N87 gastric cancer model.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 66 nM | NCI-N87 cells, 4-day cytotoxicity assay (CCK-8) | [5][10] |
| Kd (HSP90α) | 0.48 nM | Cell-free binding assay | [5][10] |
| EGFR Reduction | 0.04 to 5 µM | Western blotting in NCI-N87 cells after 24 hrs | [5][10] |
Table 1: In Vitro Activity of this compound against NCI-N87 Cells. This table details the half-maximal inhibitory concentration (IC50), binding affinity (Kd), and a functional cellular endpoint for this compound.
| Parameter | Value | Dosing Regimen | Animal Model | Reference |
| Effective Dose | 50 mg/kg | Oral gavage (p.o.) | Mice with NCI-N87 gastric cancer xenografts | [5][10] |
| Tumor Growth Inhibition | 136% | 0-50 mg/kg, p.o., once daily for 11 days | SCID mice with NCI-N87 xenografts | [6] |
| ED50 | 3.9 mg/kg | Not specified | SCID mice with NCI-N87 xenografts | [6] |
Table 2: In Vivo Efficacy of this compound in the NCI-N87 Xenograft Model. This table outlines the effective dosage, resulting tumor growth inhibition, and the median effective dose of this compound in preclinical animal models.
Signaling Pathway
Experimental Protocols
NCI-N87 Cell Culture
This protocol is for the routine culture of NCI-N87 cells.
Materials:
-
NCI-N87 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
HEPES buffer
-
Sodium Pyruvate
-
Glucose
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 2.5 g/L Glucose, and 1 mM Sodium Pyruvate.[3]
-
Culture NCI-N87 cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the adherent cells with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 5-15 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new flasks containing fresh complete growth medium.
-
Maintain cell cultures by changing the medium every 2-3 days and subculturing when they reach 80-90% confluency.
NCI-N87 Xenograft Model Establishment
This protocol describes the subcutaneous implantation of NCI-N87 cells into immunocompromised mice.
Materials:
-
NCI-N87 cells in exponential growth phase
-
Athymic BALB/c nude mice or NSG mice (female, 6-8 weeks old)
-
Matrigel
-
Sterile PBS or serum-free medium
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Harvest NCI-N87 cells during the exponential growth phase.
-
Wash the cells with sterile PBS or serum-free medium and resuspend them to the desired concentration.
-
On ice, mix the cell suspension with Matrigel at a 1:1 ratio to a final concentration of 1 x 10^7 cells/100 µL.[1][3]
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors are palpable, measure the tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[3]
-
When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[3]
This compound Administration and Efficacy Evaluation
This protocol details the administration of this compound by oral gavage and the subsequent monitoring of its anti-tumor effects.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., as recommended by the supplier)
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
-
Animal balance
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer this compound or the vehicle control to the respective groups of mice via oral gavage. A typical dosing schedule is once daily.
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
Measure tumor volumes twice a week.
-
Continue treatment for the planned duration (e.g., 11 days or longer).[6]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
Experimental Workflow
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 3. NCI-N87 Cells [cytion.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Heat-shock Protein 90 (Hsp90) as a Molecular Target for Therapy of Gastrointestinal Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH5138303 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic agent for various cancers. These application notes provide detailed protocols for the in vivo administration of this compound in xenograft models, along with key quantitative data and a summary of its mechanism of action.
Mechanism of Action
This compound exhibits high binding affinity to the N-terminal ATP-binding pocket of Hsp90α.[1][2] This binding event inhibits the chaperone's ATPase activity, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. These client proteins include various kinases, transcription factors, and other signaling molecules that are often dysregulated in cancer. The depletion of these essential proteins disrupts multiple signaling pathways simultaneously, ultimately inducing cell growth inhibition and apoptosis in cancer cells.
Signaling Pathway
Caption: this compound inhibits Hsp90, leading to client protein degradation and pathway disruption.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Cellular Activity
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | Cytotoxicity | 98 | [1][2] |
| NCI-N87 | Gastric Cancer | Cytotoxicity | 66 | [1][2] |
Table 2: In Vivo Efficacy in NCI-N87 Xenograft Model
| Animal Model | Administration Route | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Median Effective Dose (ED50) (mg/kg) | Reference |
| SCID Mice | Oral (p.o.) | 50 | Once daily for 11 days | 136% | 3.9 | [2] |
Table 3: Pharmacokinetic Profile in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 44.0% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound suspension for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Stir plate and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the Vehicle Solution (e.g., 0.5% CMC-Na):
-
Weigh the required amount of CMC-Na.
-
In a sterile beaker with a stir bar, slowly add the CMC-Na to the desired volume of sterile water while stirring continuously.
-
Stir until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 5 mg/mL suspension, weigh 50 mg of this compound for a final volume of 10 mL.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add a small volume of the vehicle solution (e.g., 1-2 mL) to the powder to create a paste.
-
Gradually add the remaining vehicle solution while vortexing or stirring to ensure a homogenous suspension.
-
The final formulation should be a uniform suspension. Prepare fresh daily.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for assessing the antitumor efficacy of this compound in a subcutaneous xenograft model.
References
Monitoring Hsp90-Dependent Client Protein Degradation via Western Blot Analysis
Application Note & Protocol
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a diverse group of "client" proteins.[1][2] Many of these client proteins are critical signaling molecules, such as protein kinases and transcription factors, that are frequently implicated in the growth and survival of cancer cells.[1][3] In malignant cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins that drive tumor progression.[2][3]
The chaperone function of Hsp90 is dependent on its ability to bind and hydrolyze ATP.[3][4] Small molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90 disrupt its chaperone cycle.[2][5] This inhibition leads to the misfolding of client proteins, making them targets for the cell's quality control machinery.[1][6] Subsequently, these destabilized client proteins are ubiquitinated, often by E3 ligases like CHIP, and degraded by the 26S proteasome.[1][6][7] This targeted degradation of oncoproteins is a key mechanism behind the anticancer activity of Hsp90 inhibitors.[1][4]
Western blotting is a powerful and widely used technique to detect and quantify changes in protein levels within a cell.[1] By separating proteins by size and using specific antibodies, researchers can monitor the degradation of Hsp90 client proteins following treatment with an inhibitor.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to assess the efficacy of Hsp90 inhibitors by measuring the degradation of their client proteins.
Signaling Pathway and Experimental Workflow
The inhibition of Hsp90 disrupts its protective association with client proteins, leading to their degradation. The general signaling pathway and the experimental workflow for its analysis are depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitors: small molecules that transform the Hsp90 protein folding machinery into a catalyst for protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay after CH5138303 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally active small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and ultimately inducing cancer cell death. These application notes provide detailed protocols for assessing the effect of this compound on cell viability and offer insights into its mechanism of action.
Mechanism of Action
This compound exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90α.[1][2] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins involved in oncogenic signaling pathways include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., AKT, RAF, CDK4), and transcription factors (e.g., HIF-1α). The degradation of these proteins simultaneously blocks multiple signaling pathways crucial for tumor progression, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Data Presentation
The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-N87 | Gastric Cancer | 66[1][2] |
| HCT116 | Colorectal Cancer | 98[1][2] |
Experimental Protocols
Several methods can be employed to assess cell viability following treatment with this compound. Below are detailed protocols for commonly used assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add the diluted compound solutions to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for a cell viability assay.
References
Application Notes and Protocols for Combination Therapy of CH5138303 with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the investigation of the combination therapy involving CH5138303, a potent HSP90 inhibitor, and cisplatin (B142131), a conventional cytotoxic agent. The rationale for this combination lies in the synergistic anti-tumor effects observed when HSP90 inhibitors are combined with DNA-damaging agents like cisplatin. This compound, by inhibiting Heat Shock Protein 90 (HSP90), leads to the degradation of numerous client proteins that are critical for cancer cell survival, proliferation, and DNA repair. Cisplatin induces cancer cell death primarily by forming DNA adducts, which triggers apoptosis. By compromising DNA repair pathways through HSP90 inhibition, this compound is expected to sensitize cancer cells to cisplatin, potentially overcoming drug resistance and enhancing therapeutic efficacy.
These notes offer a summary of key preclinical findings, detailed protocols for essential in vitro and in vivo experiments, and visualizations of the underlying molecular mechanisms to guide researchers in the evaluation of this promising combination therapy.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the synergistic effects of an HSP90 inhibitor (AUY922) in combination with cisplatin in nasopharyngeal carcinoma (NPC) cell lines. This data is presented as an exemplar for designing and interpreting experiments with this compound and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) of an HSP90 Inhibitor and Cisplatin [1]
| Cell Line | Treatment | IC50 (72h) |
| Hone1-M/R (Cisplatin-Resistant) | AUY922 (HSP90i) alone | 0.01 µM |
| Cisplatin alone | > 10 µM | |
| AUY922 + Cisplatin (0.01µM + 2µM) | Synergistic Inhibition | |
| HK1-M/R (Cisplatin-Resistant) | AUY922 (HSP90i) alone | 0.02 µM |
| Cisplatin alone | > 10 µM | |
| AUY922 + Cisplatin (0.01µM + 2µM) | Synergistic Inhibition |
Table 2: In Vitro Apoptosis Analysis in Cisplatin-Resistant NPC Cells [1]
| Cell Line | Treatment (48h) | Percentage of Apoptotic Cells (%) |
| Hone1-M/R | Control | < 5 |
| AUY922 (0.01 µM) | ~ 15 | |
| Cisplatin (2 µM) | ~ 10 | |
| AUY922 + Cisplatin | ~ 45 | |
| HK1-M/R | Control | < 5 |
| AUY922 (0.01 µM) | ~ 20 | |
| Cisplatin (2 µM) | ~ 12 | |
| AUY922 + Cisplatin | ~ 50 |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model [1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | ~ 1500 | - |
| AUY922 alone | ~ 1000 | ~ 33 |
| Cisplatin alone | ~ 1200 | ~ 20 |
| AUY922 + Cisplatin | ~ 400 | ~ 73 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in saline or appropriate buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
For combination treatment, prepare a fixed ratio of this compound and cisplatin based on their individual IC50 values.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or the combination. Include vehicle-treated wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination at predetermined concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the combination therapy on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for assessing the levels of key proteins in relevant signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, γH2AX, FANCA, AKT, p-AKT, CDK4, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat as described for other assays.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Cisplatin for injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, cisplatin alone, and the combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and intraperitoneal injection of cisplatin once a week).
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.
-
Continue the treatment for a specified period (e.g., 21 days) or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines, reagents, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Synergistic Effects of CH5138303 with Other Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5138303 is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. Inhibition of HSP90 presents a promising therapeutic strategy for a variety of malignancies. This document outlines the rationale and preclinical evidence for the synergistic effects of this compound in combination with other anticancer agents. While direct synergistic studies involving this compound are emerging, extensive research on other HSP90 inhibitors provides a strong basis for exploring its combinatorial potential. These notes provide detailed protocols for evaluating the synergistic interactions of this compound with other drugs, focusing on PI3K/Akt pathway inhibitors, and include data presentation guidelines and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound and Rationale for Combination Therapy
This compound is a small molecule inhibitor that binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of its client proteins. Many of these client proteins are oncoproteins that drive tumor progression and drug resistance, such as HER2, EGFR, BRAF, AKT, and c-MET. As a monotherapy, the efficacy of HSP90 inhibitors can be limited by factors such as the induction of the heat shock response and activation of alternative survival pathways.
Combining this compound with other anticancer drugs offers several potential advantages:
-
Enhanced Antitumor Activity: Simultaneously targeting multiple nodes in a signaling pathway or distinct pathways can lead to synergistic or additive cell killing.
-
Overcoming Drug Resistance: HSP90 inhibition can sensitize cancer cells to other therapies by degrading proteins that confer resistance.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of each agent, potentially reducing toxicity while maintaining or enhancing efficacy.
Preclinical studies with various HSP90 inhibitors have demonstrated synergistic effects when combined with chemotherapy, targeted therapies (including PI3K, BRAF, and MEK inhibitors), and immunotherapy.[1][2][3]
Synergistic Combination of HSP90 and PI3K Inhibitors
A strong rationale exists for the combination of an HSP90 inhibitor like this compound with inhibitors of the PI3K/Akt/mTOR pathway. The PI3K pathway is frequently hyperactivated in cancer and plays a central role in cell growth, survival, and proliferation. Key components of this pathway, including Akt, are client proteins of HSP90.
Preclinical Evidence with HSP90 and PI3K Inhibitors
Quantitative high-throughput drug combination screening has identified potent synergy between PI3K inhibitors and HSP90 inhibitors in adrenocortical carcinoma (ACC).[4] Studies have shown that the combination of the HSP90 inhibitor ganetespib (B611964) (STA-9090) with the PI3K inhibitor BGT226 synergistically inhibits cell proliferation, migration, and invasion in ACC cell lines and patient-derived organoids.[4] This combination was also effective in a human ACC xenograft model.[4]
Quantitative Data Summary
The following table summarizes representative data from studies on the combination of HSP90 and PI3K inhibitors.
| Cell Line | Drug Combination | Effect | Synergy Score (CI Value) | Reference |
| Adrenocortical Carcinoma (ACC) | Ganetespib (HSP90i) + BGT226 (PI3Ki) | Inhibition of cell proliferation, migration, and invasion | Synergistic | [4] |
| Adrenocortical Carcinoma (ACC) | Ganetespib (HSP90i) + PIK75 (PI3Ki) | Synergistic inhibition of cell proliferation | Synergistic | [4] |
Note: CI (Combination Index) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway Visualization
The synergistic interaction between HSP90 and PI3K inhibitors can be attributed to the dual targeting of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a framework for assessing the synergistic effects of this compound in combination with other drugs.
Experimental Workflow
Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a combination drug, and their combination on the viability of cancer cells and to calculate the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug.
-
For combination treatment, prepare dilutions at a fixed ratio based on the IC50 values of the individual drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (single agents or combination). Include vehicle control wells (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software such as CompuSyn. A CI value < 1 indicates synergy.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound, a combination drug, and their combination.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound and combination drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with IC50 concentrations of this compound, the combination drug, and their combination for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Protocol: Western Blot Analysis
Objective: To investigate the effect of drug treatment on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells and quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control.
-
Conclusion
The combination of the HSP90 inhibitor this compound with other targeted therapies, particularly PI3K/Akt pathway inhibitors, represents a promising strategy to enhance antitumor efficacy and overcome drug resistance. The protocols and visualizations provided in these application notes offer a comprehensive framework for researchers to investigate and validate the synergistic potential of this compound in various cancer models. Further preclinical and clinical investigations are warranted to translate these findings into effective cancer therapies.
References
- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 2. A triple-drug combination induces apoptosis in cervical cancer-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle Transition and Upregulate Smad Pathways in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Inhibition of PI3K and HSP90 Enhanced Antitumorigenic Efficacy in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the AKT Signaling Pathway Using CH5138303
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5138303 is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in signal transduction and cell cycle regulation. One of the key client proteins of Hsp90 is the serine/threonine kinase AKT (also known as Protein Kinase B). By inhibiting Hsp90, this compound leads to the proteasomal degradation of AKT, thereby effectively suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, metabolism, and angiogenesis, and its hyperactivation is a hallmark of many human cancers.[1][2] These application notes provide detailed protocols for utilizing this compound as a tool to investigate the AKT signaling pathway in cancer cells.
Mechanism of Action
This compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone activity.[3] This disruption leads to the misfolding and subsequent degradation of Hsp90 client proteins, including AKT. The resulting downregulation of AKT and its downstream effectors provides a powerful method for studying the physiological and pathological roles of the AKT signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | Hsp90α | 0.52 nM | [3] |
| Anti-proliferative Activity (IC50) | HCT116 (Colon Cancer) | 0.098 µM | [3] |
| NCI-N87 (Gastric Cancer) | 0.066 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| SCID Mice | NCI-N87 Gastric Cancer Xenograft | 50 mg/kg, oral, daily | 136% Tumor Growth Inhibition (TGI) | [3] |
Mandatory Visualization
Caption: Mechanism of this compound action on the AKT signaling pathway.
Experimental Protocols
Protocol 1: Assessment of AKT and Phospho-AKT Levels by Western Blotting
This protocol details the use of Western blotting to measure the levels of total AKT and phosphorylated AKT (p-AKT) at Serine 473 and Threonine 308, key markers of AKT activation, following treatment with this compound.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cancer cell line of interest (e.g., HCT116, NCI-N87)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AKT, anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 6, 12, 24, 48 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-AKT and total AKT signals to the loading control (GAPDH).
-
Calculate the ratio of p-AKT to total AKT to assess the inhibition of AKT signaling.
-
Caption: Experimental workflow for Western blot analysis.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
MTS or CCK-8 assay reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72-96 hours.
-
-
Cell Viability Measurement:
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Immunoprecipitation and In Vitro Kinase Assay for AKT
This protocol is designed to directly measure the kinase activity of AKT after treating cells with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Lysis buffer (non-denaturing)
-
Anti-AKT antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
GSK-3 fusion protein (as a substrate)
-
[γ-³²P]ATP
-
Scintillation counter
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation of AKT:
-
Incubate the cell lysate with an anti-AKT antibody for 2-4 hours at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing the GSK-3 fusion protein substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Compare the kinase activity in lysates from this compound-treated cells to that of control cells.
-
Caption: Workflow for AKT immunoprecipitation kinase assay.
Protocol 4: Analysis of Downstream AKT Targets
This protocol assesses the effect of this compound on the phosphorylation of key downstream targets of AKT, such as GSK3β and FOXO proteins.
Procedure:
This protocol follows the same steps as Protocol 1 (Western Blotting), but utilizes primary antibodies specific for the phosphorylated and total forms of downstream AKT targets.
-
Primary Antibodies: anti-p-GSK3β (Ser9), anti-GSK3β, anti-p-FOXO1 (Thr24)/FOXO3a (Thr32), anti-FOXO1/3a.
Expected Outcome:
Treatment with this compound is expected to decrease the phosphorylation of GSK3β at Serine 9 and FOXO proteins at their respective phosphorylation sites, indicating a reduction in AKT-mediated inhibition of these downstream effectors.[4][5]
This compound serves as a valuable pharmacological tool for probing the intricacies of the AKT signaling pathway. By inducing the degradation of AKT, it allows for the investigation of the consequences of AKT pathway inhibition on various cellular processes. The protocols outlined above provide a comprehensive framework for researchers to characterize the effects of this compound and to explore the role of AKT signaling in their specific models of interest. As with any experimental system, optimization of conditions such as antibody concentrations and incubation times is recommended for achieving robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. AKT signaling restrains tumor suppressive functions of FOXO transcription factors and GSK3 kinase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CH5138303 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of CH5138303 in aqueous media. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with poor aqueous solubility. It is practically insoluble in water and ethanol. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure the final concentration of DMSO in your culture medium is kept as low as possible, ideally 1% or less, to avoid solvent-induced cytotoxicity and precipitation. It is also recommended to add the DMSO stock to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion. Preparing a more diluted intermediate stock in a co-solvent system before the final dilution in the aqueous medium can also be beneficial.
Q3: Can I heat or sonicate my solution to improve the solubility of this compound?
A3: Gentle heating and/or sonication can be employed to aid in the dissolution of this compound, especially during the preparation of stock solutions or formulations for in vivo studies. However, it is crucial to monitor the temperature to prevent compound degradation. For in vivo formulations, if precipitation or phase separation occurs during preparation, these methods can be used to achieve a clear solution.
Q4: How should I store my this compound stock solutions?
A4: To ensure stability and prevent degradation, it is recommended to aliquot your stock solution and store it at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light. Avoid repeated freeze-thaw cycles, as this can lead to product inactivation.
Q5: For in vivo studies, is it better to use a solution or a suspension?
A5: The choice between a solution and a suspension for in vivo administration depends on the experimental requirements and the desired pharmacokinetic profile. A clear solution is often preferred for intravenous injection to avoid embolism, while a uniform suspension is suitable for oral administration. Both types of formulations have been described for this compound.
Solubility and Formulation Data
The following table summarizes the solubility of this compound in various solvents and provides examples of formulations for in vitro and in vivo experiments.
| Solvent/Vehicle | Solubility/Concentration | Application | Notes |
| Water | Insoluble[1] | - | Not a suitable solvent. |
| Ethanol | Insoluble[1] | - | Not a suitable solvent. |
| DMSO | ≥ 83 mg/mL (199.56 mM)[2] | In Vitro Stock | Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[2] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified, but forms a clear solution[2] | In Vivo Injection | Prepare fresh before use. Add components sequentially with thorough mixing.[2] |
| 5% DMSO, 95% Corn oil | 0.69 mg/mL (1.66 mM)[2] | In Vivo Injection | Prepare fresh before use. Mix thoroughly to ensure a uniform solution.[2] |
| Carboxymethyl cellulose (B213188) sodium (CMC-Na) | ≥ 5 mg/mL | In Vivo Oral | Forms a uniform suspension.[1] |
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Materials :
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure :
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 83 mg/mL stock, add 1 mL of DMSO to 83 mg of this compound).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
-
Materials :
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water for injection
-
Homogenizer or sonicator
-
-
Procedure :
-
Prepare the desired concentration of CMC-Na solution in sterile water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound.
-
Gradually add the this compound powder to the CMC-Na solution while mixing.
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
Prepare this formulation fresh on the day of the experiment.
-
Preparation of this compound Formulation for In Vivo Injection (Solution)
-
Materials :
-
This compound DMSO stock solution (e.g., 83 mg/mL)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile tubes
-
-
Procedure (for a 1 mL final volume with 5% DMSO):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 83 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[2]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[2]
-
Slowly add 500 µL of sterile ddH₂O or saline to the mixture while vortexing to reach the final volume of 1 mL.[2]
-
Use the freshly prepared solution immediately for injection.
-
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins. Many of these client proteins are key components of oncogenic signaling pathways. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.
Caption: The inhibitory effect of this compound on the HSP90 signaling pathway.
References
CH5138303 precipitation in cell culture media
Welcome to the technical support center for CH5138303. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to troubleshoot common issues, such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90).[1] It exhibits high binding affinity to the N-terminal of Hsp90α.[1] By inhibiting Hsp90, this compound disrupts the folding and stability of numerous client proteins, many of which are critical for tumor cell growth and survival. This leads to potent anti-proliferative activity against various cancer cell lines.[1][2]
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO but is insoluble in water and ethanol.[2][3] It is crucial to use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce its solubility.[2]
Q3: I am observing precipitation after adding this compound to my cell culture media. What are the possible causes?
A3: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Poor Solubility in Aqueous Solutions: this compound is inherently insoluble in aqueous solutions like cell culture media.[2][3]
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Low-Quality or Old DMSO: Using DMSO that has absorbed moisture can significantly decrease the solubility of the compound.[2]
-
Media Components: Certain components in the cell culture media, such as salts and proteins, can interact with the compound and cause it to precipitate.[4][5]
-
Temperature and pH Shifts: Changes in temperature or pH of the media upon addition of the compound can affect its solubility.[4][5]
-
Improper Dilution: The method of diluting the DMSO stock solution into the aqueous media can lead to localized high concentrations and subsequent precipitation.
Troubleshooting Guide: Precipitation in Cell Culture Media
If you are experiencing precipitation of this compound in your cell culture experiments, please follow the steps outlined below.
Problem: Precipitate Observed in Cell Culture Media After Adding this compound
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Step 1: Verify the Integrity of Your Stock Solution
-
Question: Is your this compound stock solution clear and free of precipitate?
-
Action: Visually inspect your DMSO stock solution. If you see any solid particles, it may have precipitated out of solution.
-
Solution:
Step 2: Review Your Final Concentration and Dilution Method
-
Question: Are you using an appropriate final concentration and dilution technique?
-
Action: Review your experimental protocol and calculations.
-
Solution:
-
Lower the Final Concentration: Test a serial dilution of this compound to determine the maximum soluble concentration in your specific cell culture media.
-
Optimize Dilution: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock solution in a small volume of media and then add this intermediate dilution to the final volume. Ensure rapid mixing to avoid localized high concentrations.
-
Step 3: Evaluate Media and Culture Conditions
-
Question: Could components in your media or your culture conditions be contributing to the precipitation?
-
Action: Consider the composition of your cell culture media and your experimental setup.
-
Solution:
-
Serum Concentration: High concentrations of proteins in serum can sometimes lead to compound precipitation. Try reducing the serum percentage if your cell line can tolerate it.
-
pH and Temperature: Ensure your media is properly buffered and at the correct physiological temperature (37°C) before adding the compound.
-
Test in Simpler Media: As a control, test the solubility of this compound in a simpler, serum-free medium to see if media components are a primary factor.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 415.9 g/mol | [2] |
| Solubility in DMSO | 83 mg/mL (199.56 mM) | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Hsp90α Binding Affinity (Kd) | 0.52 nM | [1] |
| IC50 (HCT116 cells) | 0.098 µM | [1] |
| IC50 (NCI-N87 cells) | 0.066 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight = 415.9 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube at 37°C or use a sonicator to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture media
-
Sterile microcentrifuge tubes or plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your complete cell culture media to achieve the desired final concentrations.
-
Recommended Dilution Method: To minimize precipitation, add the this compound stock solution to a small volume of media first and mix well. Then, add this intermediate dilution to the final volume of media in your culture vessel.
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Visually inspect the media under a microscope for any signs of precipitation before treating your cells.
-
Signaling Pathway
Hsp90 Inhibition by this compound
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
References
Troubleshooting inconsistent results with CH5138303
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HSP90 inhibitor, CH5138303. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Heat Shock Protein 90 (HSP90).[1] Its mechanism of action involves binding to the N-terminal ATP-binding pocket of HSP90, which competitively inhibits ATP binding and hydrolysis. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, many of which are key oncoproteins and signaling molecules involved in cell proliferation and survival.
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated potent anti-proliferative activity in various human cancer cell lines, including HCT116 (colorectal cancer) and NCI-N87 (gastric cancer).[1][2]
Troubleshooting Inconsistent Results
One of the most common challenges when working with small molecule inhibitors is achieving consistent and reproducible results. This section addresses potential sources of variability in experiments with this compound.
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for this compound vary significantly between experiments in the same cell line. What could be the cause?
Answer: Inconsistent IC50 values are a frequent issue with HSP90 inhibitors. Several factors can contribute to this variability:
-
Compound Solubility and Stability: this compound, like many small molecules, can have limited aqueous solubility. Precipitation of the compound in your stock solution or in the cell culture media can lead to a lower effective concentration and thus, variable IC50 values.
-
Cell Culture Conditions: The physiological state of your cells can impact their sensitivity to the inhibitor. Factors such as cell passage number, confluency at the time of treatment, and variations in media composition can all contribute to inconsistent results.
-
Assay Parameters: The specifics of your cell viability assay can influence the outcome. The duration of inhibitor treatment and the type of assay used (e.g., MTT, MTS, CellTiter-Glo) can yield different IC50 values.
Solutions and Recommendations:
| Parameter | Recommendation |
| Compound Handling | Always use fresh, high-purity DMSO to prepare stock solutions.[2] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. If precipitation occurs, sonication may help to redissolve the compound.[1] |
| Cell Culture | Maintain a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Use cells within a defined passage number range. |
| Assay Optimization | Perform a time-course experiment to determine the optimal treatment duration for your cell line. Ensure that the chosen viability assay is linear in the range of cell numbers used. |
Issue 2: Variable Degradation of HSP90 Client Proteins
Question: I'm using Western blotting to assess the degradation of a known HSP90 client protein after this compound treatment, but the level of degradation is inconsistent. Why might this be happening?
Answer: The degradation of client proteins is a key indicator of HSP90 inhibitor activity. Variability in this readout can be due to several factors:
-
Suboptimal Inhibitor Concentration and Treatment Time: Insufficient concentration of this compound or a treatment duration that is too short may not be enough to induce complete degradation of the target protein.
-
Heat Shock Response (HSR): Inhibition of HSP90 can trigger a cellular stress response known as the HSR, leading to the upregulation of other heat shock proteins like HSP70. HSP70 can sometimes compensate for the loss of HSP90 function and protect certain client proteins from degradation.
-
Antibody Quality: The quality and specificity of the primary antibody used for Western blotting are critical for obtaining reliable results.
Solutions and Recommendations:
| Parameter | Recommendation |
| Experimental Conditions | Conduct a dose-response experiment to find the optimal concentration of this compound for degrading your client protein of interest. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal degradation. |
| Heat Shock Response | Monitor the induction of HSP70 by Western blot. If a strong HSP70 induction is observed, it may explain the lack of degradation of some client proteins. |
| Western Blotting | Use a validated antibody specific for your client protein. Ensure consistent protein loading and transfer efficiency. |
Experimental Protocols
General Protocol for Cell Viability (IC50) Assay
This protocol provides a general guideline for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform initial dilutions in DMSO before the final dilution in the aqueous medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
General Protocol for Western Blotting of HSP90 Client Proteins
This protocol outlines the basic steps for assessing the degradation of an HSP90 client protein.
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the HSP90 client protein of interest. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
HSP90 Chaperone Cycle and Inhibition by this compound
Caption: Inhibition of the HSP90 chaperone cycle by this compound leads to client protein degradation.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow to troubleshoot and resolve inconsistent IC50 results.
References
Potential off-target effects of CH5138303
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing CH5138303, a potent and orally active Hsp90 inhibitor. The following resources are designed to help anticipate and troubleshoot potential experimental issues, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90). It exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90α, with a dissociation constant (Kd) of approximately 0.48 to 0.52 nM.[1][2] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of Hsp90 client proteins, many of which are critical for cancer cell growth and survival.
Q2: What are the known on-target effects of this compound in cancer cell lines?
A2: this compound demonstrates potent anti-proliferative activity against various human cancer cell lines. For example, it has shown IC50 values of 98 nM in the HCT116 colorectal cancer cell line and 66 nM in the NCI-N87 gastric cancer cell line.[1][2][3] In vivo, orally administered this compound has been shown to have high bioavailability and potent anti-tumor efficacy in a human NCI-N87 gastric cancer xenograft model.[2]
Q3: Has a comprehensive kinase selectivity profile for this compound been publicly released?
A3: As of the latest available information, a specific, comprehensive kinase selectivity profile (kinome scan) for this compound has not been made publicly available in the scientific literature or public databases. While Hsp90 inhibitors as a class are known to have the potential for off-target kinase interactions due to structural similarities in ATP-binding pockets, the specific off-target profile of this compound is not detailed in the provided search results.
Q4: What are the general types of off-target effects that can be associated with Hsp90 inhibitors?
A4: Off-target effects of Hsp90 inhibitors can be broadly categorized. Some inhibitors may interact with other ATP-dependent enzymes that have structurally similar ATP-binding sites. These can include a range of protein kinases. Additionally, some classes of Hsp90 inhibitors have been reported to have off-target effects unrelated to ATP-binding competition. It is crucial to experimentally determine the selectivity profile of any given inhibitor to understand its specific off-target interactions.
Q5: If I observe an unexpected phenotype in my experiment, how can I begin to determine if it's an off-target effect of this compound?
A5: Please refer to the Troubleshooting Guide below. The first steps would involve confirming the on-target effect (i.e., degradation of known Hsp90 client proteins), performing a dose-response analysis, and using a structurally unrelated Hsp90 inhibitor as a control to see if the phenotype is recapitulated.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with known Hsp90 inhibition. | 1. Off-target effect of this compound. 2. Cellular stress response independent of Hsp90. 3. Compound degradation or instability. | 1. Confirm on-target activity by Western blot for degradation of known Hsp90 client proteins (e.g., HER2, AKT, CDK4). 2. Perform a dose-response curve to determine if the phenotype is observed at concentrations consistent with Hsp90 inhibition. 3. Use a structurally distinct Hsp90 inhibitor as a control. If the phenotype persists, it is more likely to be an on-target effect. 4. Consider performing a kinome scan or a cellular thermal shift assay (CETSA) to identify potential off-targets. |
| Variability in experimental results. | 1. Inconsistent compound concentration due to solubility issues. 2. Cell line heterogeneity or passage number. | 1. Ensure complete solubilization of this compound in the appropriate vehicle (e.g., fresh DMSO) before diluting in culture medium.[1] 2. Prepare fresh dilutions for each experiment. 3. Maintain consistent cell culture conditions, including passage number and confluency. |
| No observable effect at expected concentrations. | 1. The cell line may be insensitive to Hsp90 inhibition. 2. The specific client proteins driving the phenotype of interest are not dependent on Hsp90 in your model. 3. Compound inactivity. | 1. Confirm the activity of your stock solution in a sensitive, positive control cell line (e.g., NCI-N87). 2. Measure the degradation of Hsp90 client proteins to confirm target engagement in your cell line. |
Data Presentation
Hypothetical Kinase Selectivity Profile for an Hsp90 Inhibitor
While a specific kinome scan for this compound is not available, the table below illustrates how such data is typically presented. This example demonstrates a hypothetical screen of an Hsp90 inhibitor against a panel of kinases at a concentration of 1 µM.
| Kinase Target | Percent Inhibition at 1 µM | Interpretation |
| Hsp90α (On-Target) | 99% | Expected on-target activity. |
| Kinase A | 85% | Potential significant off-target. Further investigation with IC50 determination is warranted. |
| Kinase B | 52% | Potential moderate off-target. IC50 determination is recommended. |
| Kinase C | 25% | Likely not a significant off-target at this concentration. |
| Kinase D | 5% | No significant inhibition. |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a large panel of kinases.
-
Compound Preparation : Prepare a concentrated stock solution of this compound in 100% DMSO. For a single-point screen, a common screening concentration is 1 µM or 10 µM.
-
Assay Plate Preparation : The kinase profiling service provider will typically dispense the inhibitor at the desired concentration into assay plates containing the individual kinases from their panel.
-
Kinase Reaction : The kinase reactions are initiated by the addition of ATP (often at its Km for each specific kinase) and a suitable substrate.
-
Detection : The reaction is allowed to proceed for a defined period, and the amount of substrate phosphorylation is measured. Common detection methods include radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays.
-
Data Analysis : The activity of each kinase in the presence of the inhibitor is compared to a vehicle control (e.g., DMSO). The results are typically expressed as the percentage of remaining kinase activity or the percentage of inhibition.
-
Follow-up : For any significant "hits" (typically >50% or >75% inhibition), a dose-response curve is performed to determine the IC50 value, which provides a more quantitative measure of the inhibitor's potency against the off-target kinase.
Visualizations
Caption: Hsp90 signaling and the mechanism of this compound inhibition.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to CH5138303 (Pimitespib)
Welcome to the technical support center for CH5138303, also known as pimitespib or TAS-116. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance encountered during experiments with this novel HSP90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (pimitespib)?
This compound is a selective, orally active inhibitor of Heat Shock Protein 90 (HSP90). It binds to the ATP-binding pocket in the N-terminal domain of HSP90α and HSP90β, disrupting its chaperone function. This leads to the proteasomal degradation of HSP90 client proteins, many of which are key oncoproteins and signaling molecules involved in cancer cell growth, proliferation, and survival.[1]
Q2: Which signaling pathways are most affected by this compound?
By inducing the degradation of its client proteins, this compound can simultaneously disrupt multiple oncogenic signaling pathways. Key affected pathways include:
-
KIT and PDGFRA signaling: Crucial in gastrointestinal stromal tumors (GIST).[2][3][4]
-
PI3K/AKT/mTOR pathway: A central regulator of cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) pathway: A critical pathway for cell growth and division.[5]
-
HER2 (ERBB2) signaling: Important in breast and other cancers.
-
ALK signaling: A driver in certain types of lung cancer.[6]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, based on studies with other HSP90 inhibitors, several possibilities can be explored:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 can activate Heat Shock Factor 1 (HSF1), leading to the compensatory upregulation of other heat shock proteins, particularly the anti-apoptotic chaperones Hsp70 and Hsp27.[7][8] This is a common mechanism of resistance to N-domain HSP90 inhibitors.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Mutations in the Drug Target (HSP90): Although less common, mutations within the ATP-binding pocket of HSP90 could potentially reduce the binding affinity of this compound.
-
Activation of Bypass Signaling Pathways: Cells may adapt by upregulating or activating alternative survival pathways that are not dependent on HSP90 client proteins.
Q4: Can this compound be effective in models that are already resistant to other targeted therapies?
Yes, this is a key area of investigation for this compound. Because many mechanisms of resistance to therapies like tyrosine kinase inhibitors (TKIs) involve the reactivation or upregulation of HSP90 client proteins, this compound may be effective in these settings. For example, it has shown activity in preclinical models of imatinib-resistant GIST, which often harbor secondary mutations in the HSP90 client protein KIT.[10][11]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Decreased Potency or Acquired Resistance in Cell Culture
Observation: Your cell line, which was initially sensitive to this compound, now requires significantly higher concentrations to achieve the same level of growth inhibition or apoptosis.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Experimental Approach to Verify | Proposed Solution |
| Upregulation of Hsp70/Hsp27 | Perform Western blot analysis on lysates from sensitive and resistant cells to compare the protein levels of Hsp70 and Hsp27. A significant increase in the resistant cells is indicative of this mechanism. | Co-treat resistant cells with this compound and an Hsp70 inhibitor. A synergistic effect on cell death would support this as the resistance mechanism. |
| Increased Drug Efflux | Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to compare its accumulation in sensitive vs. resistant cells via flow cytometry. Lower accumulation in resistant cells suggests increased efflux. | Co-treat resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) or tariquidar). Restoration of sensitivity would confirm this mechanism. |
| Alterations in HSP90 Client Proteins | Analyze the expression and phosphorylation status of key HSP90 client proteins (e.g., AKT, ERK, KIT) in both sensitive and resistant cells treated with this compound using Western blotting. | Investigate downstream pathways. If a specific pathway remains active despite treatment, consider combination therapy with an inhibitor targeting that pathway. |
Issue 2: High Variability in Experimental Results
Observation: You are seeing inconsistent IC50 values or a wide spread in your data points between replicate experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Experimental Approach to Verify | Proposed Solution |
| Drug Solubility and Stability | Visually inspect the media after adding the drug for any signs of precipitation. Prepare fresh dilutions for each experiment from a frozen, aliquoted stock. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain drug solubility. Prepare stock solutions in anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.[1] |
| Cell Culture Conditions | Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase at the time of treatment. Monitor cell confluency, as this can affect drug response. | Standardize your cell seeding density and treatment protocols. Always include a vehicle control (DMSO) at the same concentration as your highest drug dose. |
Data Summary
In Vitro Potency of this compound (Pimitespib)
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for pimitespib in various cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| NCI-N929 | Multiple Myeloma | 0.35 |
| ATL-related cell lines | Adult T-cell Leukemia/Lymphoma | < 0.5 |
| Primary ATL cells | Adult T-cell Leukemia/Lymphoma | 0.2 - 0.5 |
Data extracted from preclinical studies.[3][12][13] IC50 values are highly dependent on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound and calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.[7]
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a DMSO stock. Include a vehicle-only control.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7][14]
-
Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well and incubate for 1-4 hours, protected from light.[7][9]
-
Measurement: If using MTT, add 100 µL of solubilization solution. Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[7][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis for HSP90 Inhibition
This protocol confirms the on-target activity of this compound by assessing the degradation of HSP90 client proteins and the induction of Hsp70.
-
Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
Sample Preparation: Normalize protein concentrations and denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Incubate overnight at 4°C with primary antibodies against HSP90 client proteins (e.g., AKT, c-RAF, HER2), Hsp70, and a loading control (e.g., GAPDH, β-actin).[16]
-
Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Wash the membrane and apply an ECL chemiluminescent substrate. Capture the signal using an imaging system.[15] A successful experiment will show a dose-dependent decrease in client protein levels and an increase in Hsp70 levels.
Protocol 3: Co-Immunoprecipitation (Co-IP) for HSP90-Client Interaction
This protocol can be used to determine if this compound disrupts the interaction between HSP90 and a specific client protein.
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.5% Triton X-100 or NP-40).[17]
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[10]
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting, probing for both HSP90 and the client protein. A decrease in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the research of the mechanism of secondary resistance to imatinib in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. An open-label, crossover study to compare different formulations and evaluate effect of food on pharmacokinetics of pimitespib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-targeting HSP90 and its client proteins for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CH5138303 Concentration for IC50 Determination
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing CH5138303. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the accurate and reproducible determination of IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. By inhibiting Hsp90, this compound disrupts these cellular processes, leading to anti-proliferative effects.[1][2]
Q2: What are the reported IC50 values for this compound?
The IC50 values for this compound can vary depending on the cell line and experimental conditions. Published data indicates potent activity in the nanomolar range.
| Cell Line | Cancer Type | Reported IC50 |
| HCT116 | Colorectal Carcinoma | 98 nM[1][3][4] |
| NCI-N87 | Gastric Cancer | 66 nM[1][3][4] |
Q3: Which cell viability assays are recommended for determining the IC50 of this compound?
Colorimetric assays that measure metabolic activity are commonly used to determine cell viability and, subsequently, the IC50 value.[5] Recommended assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This assay measures the conversion of MTT to formazan (B1609692) by mitochondrial enzymes in living cells.[5][6]
-
Cell Counting Kit-8 (CCK-8) assay: This is a similar colorimetric assay that is reported to have higher sensitivity and be less toxic than MTT.[3][4]
Q4: How should I prepare the this compound stock solution?
This compound is soluble in DMSO.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, high-quality DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocol: IC50 Determination using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 of this compound. Optimization may be required for specific cell lines and laboratory conditions.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT116, NCI-N87)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
DMSO
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation:
-
Cell Viability Assay (Example with CCK-8):
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). The formula is: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.[8]
-
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound as an Hsp90 inhibitor.
Caption: Experimental workflow for IC50 determination of this compound.
Troubleshooting Guide
Q5: My IC50 values are inconsistent between experiments. What are the possible causes?
Inconsistent IC50 values are a common issue and can stem from several factors.[9] Consider the following:
-
Cell-Related Issues:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range.
-
Cell Seeding Density: Ensure a uniform single-cell suspension and consistent seeding density across all wells and experiments.[9]
-
Cell Health: Only use healthy, actively dividing cells for your experiments.
-
-
Compound-Related Issues:
-
Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your this compound stock. Prepare fresh dilutions for each experiment.[9]
-
Inaccurate Dilutions: Calibrate your pipettes regularly and ensure accurate serial dilutions.
-
-
Assay-Related Issues:
-
Inconsistent Incubation Times: Maintain precise and consistent incubation times for both cell attachment and drug treatment.[9]
-
Reagent Quality: Use fresh, high-quality reagents.
-
Edge Effects: To minimize evaporation and temperature variations, consider not using the outer wells of the 96-well plate or filling them with sterile PBS.[6]
-
Q6: The dose-response curve is not sigmoidal. How can I fix this?
A non-sigmoidal curve can indicate several problems:
-
Inappropriate Concentration Range: The tested concentrations may be too high or too low. Conduct a preliminary experiment with a wider range of concentrations to identify the optimal range for a full sigmoidal curve.
-
Compound Solubility: At high concentrations, this compound may precipitate out of the medium. Visually inspect your dilutions for any signs of precipitation.
-
Off-Target Effects or Cytotoxicity: At very high concentrations, the compound may induce non-specific effects.
Q7: I am not observing any significant cell death, even at high concentrations. What should I do?
-
Confirm Compound Activity: Test the compound on a known sensitive cell line (e.g., NCI-N87) to confirm its activity.
-
Extend Incubation Time: Some cell lines may require a longer exposure to the drug to exhibit a response. Consider extending the incubation period.
-
Check Cell Line Resistance: The cell line you are using may be inherently resistant to Hsp90 inhibition.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | HSP (HSP90) 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. BioRender App [app.biorender.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing CH5138303 Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with the Hsp90 inhibitor, CH5138303, in animal models. The information is based on available preclinical data for this compound and the broader class of second-generation Hsp90 inhibitors.
I. Troubleshooting Guides
This section offers guidance on identifying and mitigating common toxicities observed during in vivo studies with Hsp90 inhibitors.
Issue 1: Animal Exhibiting Signs of Gastrointestinal Distress (Diarrhea, Weight Loss)
Possible Cause: Gastrointestinal toxicity is a known class effect of Hsp90 inhibitors.
Troubleshooting Steps:
-
Dose-Range Finding Study: If not already performed, conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.[1][2][3]
-
Dose Adjustment: If toxicity is observed at the current dose, consider reducing the dose by 25-50% and closely monitor the animals.
-
Dosing Schedule Modification: Evaluate alternative dosing schedules. For example, intermittent dosing (e.g., once every other day, or a 5-days-on/2-days-off schedule) may be better tolerated than daily dosing.
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous injections of sterile saline or dextrose solutions, especially in cases of significant diarrhea or dehydration.
-
Dietary Support: Ensure easy access to a highly palatable and moistened diet to encourage food intake.
-
Anti-diarrheal Agents: In consultation with a veterinarian, consider the prophylactic or therapeutic use of anti-diarrheal medications like loperamide.[4]
-
Experimental Protocol: Evaluation of a Modified Dosing Schedule to Mitigate Gastrointestinal Toxicity
-
Objective: To determine if an intermittent dosing schedule of this compound reduces gastrointestinal toxicity while maintaining anti-tumor efficacy.
-
Animal Model: Relevant tumor-bearing mouse or rat model.
-
Groups:
-
Group 1: Vehicle control (daily administration).
-
Group 2: this compound at the previously determined MTD (daily administration).
-
Group 3: this compound at the MTD (intermittent schedule, e.g., every other day).
-
Group 4: this compound at a 25% higher dose than the daily MTD (intermittent schedule).
-
-
Parameters to Monitor:
-
Daily: Body weight, clinical signs (lethargy, ruffled fur), fecal consistency.
-
Tumor volume measurements (2-3 times per week).
-
-
Data Analysis: Compare changes in body weight, clinical scores, and tumor growth inhibition between the daily and intermittent dosing groups.
Issue 2: Elevated Liver Enzymes (ALT, AST) in Serum
Possible Cause: Hepatotoxicity is a potential adverse effect of Hsp90 inhibitors.[5]
Troubleshooting Steps:
-
Confirm Liver Injury: Repeat serum biochemistry analysis to confirm the elevation of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathological Analysis: At the end of the study, or if severe toxicity is observed, collect liver tissue for histopathological examination to assess for signs of liver damage (e.g., necrosis, inflammation).
-
Dose Reduction: Lower the dose of this compound and monitor liver enzymes more frequently.
-
Hepatoprotective Agents: While not a standard preclinical practice, for mechanistic studies, co-administration with a hepatoprotective agent like N-acetylcysteine could be explored, but this would be a deviation from standard toxicity testing.
Experimental Protocol: Monitoring for and Characterizing Potential Hepatotoxicity
-
Objective: To assess the potential for this compound-induced hepatotoxicity.
-
Animal Model: Mouse or rat.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at a low, therapeutically relevant dose.
-
Group 3: this compound at the MTD.
-
Group 4: this compound at a dose exceeding the MTD (for toxicity characterization).
-
-
Parameters to Monitor:
-
Baseline and weekly: Serum collection for ALT and AST analysis.
-
End of study: Liver weight and histopathological analysis.
-
-
Data Analysis: Compare liver enzyme levels, liver-to-body weight ratios, and histopathology scores across the different dose groups.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[6] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. Many of these client proteins are oncoproteins and signaling molecules critical for cancer cell growth and survival.
Q2: What are the expected toxicities of this compound in animal models?
A2: While specific preclinical toxicology data for this compound is not extensively published, based on its class as a second-generation Hsp90 inhibitor, potential toxicities may include gastrointestinal effects (diarrhea, nausea, vomiting, and weight loss) and hepatotoxicity (elevated liver enzymes).[5] Ocular and cardiac toxicities have been reported for some first-generation Hsp90 inhibitors, but these are generally less common with second-generation compounds.
Q3: What is a well-tolerated dose of this compound in mice?
A3: In a human gastric cancer xenograft model (NCI-N87) in SCID mice, oral administration of this compound at 50 mg/kg, once daily for 11 days, was reported to be effective without causing significant body weight loss.[7] However, the maximum tolerated dose (MTD) can vary depending on the mouse strain, dosing schedule, and vehicle used. It is crucial to determine the MTD in your specific experimental setup.
Q4: How should I formulate this compound for oral administration in mice?
A4: A common formulation for oral gavage in mice involves first dissolving this compound in a small amount of a suitable solvent like DMSO, and then suspending this solution in a vehicle such as a mixture of PEG300, Tween 80, and water, or in corn oil.[6] It is recommended to prepare the formulation fresh daily.
III. Data Presentation
Table 1: Summary of Potential Toxicities and Monitoring Parameters for Hsp90 Inhibitors
| Toxicity Class | Potential Clinical Signs in Animals | Monitoring Parameters | Frequency of Monitoring |
| Gastrointestinal | Diarrhea, decreased fecal output, weight loss, lethargy, ruffled fur | Body weight, clinical observation, fecal scoring | Daily |
| Hepatic | Jaundice (in severe cases), lethargy | Serum ALT, AST, bilirubin | Baseline and weekly |
| General | Decreased activity, hunched posture, dehydration | Clinical observation, body weight | Daily |
IV. Experimental Protocols
Protocol: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animals: Use the same strain and sex of mice as in the planned efficacy studies.
-
Dose Selection: Based on available data, start with a dose of 50 mg/kg and perform a dose escalation (e.g., 75, 100, 150 mg/kg) and de-escalation (e.g., 25 mg/kg) study.
-
Dosing: Administer this compound orally once daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Define dose-limiting toxicity (DLT) criteria, for example, >20% body weight loss, or severe, unmanageable clinical signs.
-
-
MTD Definition: The MTD is the highest dose at which no more than one animal in a cohort of 3-6 experiences a DLT.[1][2][3]
V. Visualization
Diagram 1: Simplified Hsp90 Signaling Pathway and Point of Inhibition by this compound
Caption: Hsp90 inhibition by this compound disrupts client protein folding.
Diagram 2: Experimental Workflow for MTD Determination
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. cancer.umn.edu [cancer.umn.edu]
- 3. Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Heat Shock Protein 90 Inhibitor on Pain in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
CH5138303 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of the HSP90 inhibitor, CH5138303.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and efficacy of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to 3 years. Once dissolved in a solvent to create a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Some suppliers suggest that stock solutions stored at -80°C are stable for 6 months and at -20°C for 1 month, with protection from light advised.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO. For example, a stock solution of 83 mg/mL (199.56 mM) can be prepared.[1] It is important to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1]
Q3: How do I prepare working solutions for my experiments?
A3: The preparation of working solutions depends on the experimental setup (in vitro or in vivo).
-
For in vitro cell-based assays: Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. To minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.[3]
-
For in vivo oral administration: A homogeneous suspension can be prepared in a vehicle like CMC-Na (carboxymethylcellulose sodium). For instance, a 5 mg/mL suspension can be made by mixing the compound in a 1 mL CMC-Na solution.[1]
-
For in vivo injection: A clear solution can be prepared using a combination of solvents. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[1] It is recommended to add the solvents sequentially, ensuring the solution is clear before adding the next solvent.[1] For optimal results, in vivo working solutions should be prepared fresh on the day of use.[2]
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is no publicly available information detailing specific degradation pathways of this compound under various stress conditions such as exposure to light, different pH levels, or oxidative stress. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photolysis. To ensure the integrity of your experimental results, it is crucial to adhere to the recommended storage and handling conditions.
Q5: What are the key client proteins of HSP90 that are affected by this compound?
A5: As an HSP90 inhibitor, this compound is expected to lead to the degradation of a wide range of HSP90 client proteins. These are often proteins that are crucial for cancer cell survival and proliferation. Key classes of HSP90 client proteins include protein kinases (e.g., Akt, Cdk4, HER2, c-Raf), steroid hormone receptors, and transcription factors.[4][5] Inhibition of HSP90 disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected activity in cell-based assays.
This could be due to the degradation of this compound in the stock or working solution.
| Potential Cause | Troubleshooting Step |
| Degraded Stock Solution | Prepare a fresh stock solution from the powdered compound. Ensure the use of fresh, anhydrous DMSO. Aliquot the new stock solution and store it at -80°C. |
| Improper Storage of Stock Solution | Avoid repeated freeze-thaw cycles of the stock solution. Use a fresh aliquot for each experiment. |
| Degradation in Working Solution | Prepare the working solution fresh for each experiment by diluting the stock solution in the culture medium immediately before use. |
| Incorrect Final Concentration | Verify the calculations for the dilution of the stock solution to the final working concentration. |
Issue 2: Precipitation of the compound in the culture medium.
Precipitation can lead to an inaccurate final concentration and affect experimental outcomes.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Medium | Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). |
| High Final Compound Concentration | Check the solubility limits of this compound in your specific culture medium. It may be necessary to work at a lower concentration. |
| Interaction with Serum Proteins | If using serum in your culture medium, consider preparing the final dilution in a serum-free medium first, and then adding it to the serum-containing medium. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
| In Solvent (with light protection) | -80°C | 6 months | [2] |
| In Solvent (with light protection) | -20°C | 1 month | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Specific parameters may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of this compound and detect any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each stress condition to determine the degradation rate.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is for confirming the mechanism of action of this compound by observing the degradation of HSP90 client proteins.[8]
-
Cell Culture and Treatment: Plate your chosen cancer cell line and allow the cells to adhere. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your HSP90 client proteins of interest (e.g., HER2, Akt, Cdk4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of client proteins with increasing concentrations of this compound confirms its inhibitory activity.
Visualizations
Caption: Mechanism of action of this compound on the HSP90 signaling pathway.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 8: Hsp90 and Client Protein Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Navigating Unexpected Outcomes in CH5138303 Experiments: A Technical Support Resource
Researchers utilizing CH5138303, a potent and orally active Hsp90 inhibitor, may occasionally encounter unexpected results that can complicate data interpretation.[1] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in this compound experiments, ensuring researchers can confidently interpret their findings and advance their drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90).[1][2] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone's function, leading to the degradation of a wide array of "client" proteins that are crucial for cancer cell survival and proliferation.[1][2]
Q2: In which cancer cell lines has this compound demonstrated activity?
A2: this compound has shown potent anti-proliferative activity in various human cancer cell lines, including the HCT116 colorectal cancer cell line and the NCI-N87 gastric cancer cell line.[1][2]
Q3: What are the reported IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the cell line and experimental conditions. Reported values are summarized in the table below.
| Cell Line | Cancer Type | Reported IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.098[1][2] |
| NCI-N87 | Gastric Carcinoma | 0.066[1][2] |
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: For in vitro studies, this compound can be dissolved in DMSO. For in vivo experiments in mice, it can be formulated for oral administration.[1][2] It is crucial to follow the solubility and formulation instructions provided by the supplier to ensure accurate and reproducible results.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower than Expected Potency or Lack of Efficacy
Researchers may observe that this compound exhibits a weaker anti-proliferative effect than anticipated based on published data.
Possible Causes:
-
Suboptimal Compound Preparation: Incorrect dissolution or storage of this compound can lead to reduced activity.
-
Cell Line-Specific Resistance: The cancer cell line being used may possess intrinsic or acquired resistance mechanisms to Hsp90 inhibitors.
-
High Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to and sequester the compound, reducing its effective concentration.
-
Incorrect Seeding Density: Cell density can influence the response to cytotoxic agents.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure this compound is fully dissolved in high-quality, anhydrous DMSO.
-
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Optimize Assay Conditions:
-
Perform a dose-response curve with a wider concentration range.
-
Test the effect of reducing the serum concentration in the cell culture media during treatment.
-
Optimize cell seeding density to ensure logarithmic growth throughout the experiment.
-
-
Investigate Resistance Mechanisms:
-
Western Blot Analysis: Check for the upregulation of pro-survival proteins that are not Hsp90 clients.
-
Gene Expression Analysis: Assess the expression levels of genes associated with drug resistance, such as ABCB1 (MDR1).
-
Issue 2: High Variability Between Experimental Replicates
Inconsistent results across replicate wells or experiments can obscure the true effect of this compound.
Possible Causes:
-
Inaccurate Pipetting: Small errors in dispensing the compound or cells can lead to significant variations.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.
-
Cell Clumping: Uneven distribution of cells at the time of seeding.
-
Inconsistent Incubation Times: Variations in the duration of compound exposure.
Troubleshooting Steps:
-
Refine Pipetting Technique:
-
Use calibrated pipettes and ensure proper mixing of solutions.
-
Change pipette tips between dilutions.
-
-
Mitigate Plate Edge Effects:
-
Avoid using the outermost wells of the plate for experimental samples.
-
Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Ensure Homogeneous Cell Seeding:
-
Thoroughly resuspend cells before plating to prevent clumping.
-
Visually inspect plates after seeding to confirm even cell distribution.
-
-
Standardize Experimental Timeline:
-
Adhere to a strict and consistent schedule for compound addition and assay termination.
-
Issue 3: Unexpected Cellular Phenotypes or Paradoxical Effects
At certain concentrations, this compound might induce unexpected cellular responses that do not align with simple growth inhibition.
Possible Causes:
-
Induction of the Heat Shock Response (HSR): Inhibition of Hsp90 can activate Heat Shock Factor 1 (HSF1), leading to the upregulation of other heat shock proteins (e.g., Hsp70, Hsp27) that can have pro-survival effects.
-
Off-Target Effects: While this compound is a potent Hsp90 inhibitor, it may interact with other cellular targets at higher concentrations, leading to unforeseen biological consequences.
-
Activation of Feedback Signaling Loops: Inhibition of a key node in a signaling pathway can sometimes trigger compensatory feedback mechanisms that reactivate the pathway or activate parallel survival pathways.
Troubleshooting Steps:
-
Monitor the Heat Shock Response:
-
Western Blot Analysis: Measure the protein levels of HSF1, Hsp70, and Hsp27 following this compound treatment. An increase in these proteins would indicate activation of the HSR.
-
-
Investigate Off-Target Effects:
-
Kinome Profiling: If available, utilize kinome profiling services to identify potential off-target kinases of this compound.
-
Phenotypic Screening: Compare the observed phenotype with those induced by other Hsp90 inhibitors with different chemical scaffolds.
-
-
Analyze Key Signaling Pathways:
-
Phospho-protein Arrays or Western Blotting: Examine the phosphorylation status of key signaling proteins (e.g., in the PI3K/AKT/mTOR pathway) to identify any feedback activation.
-
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (typically ranging from low nanomolar to high micromolar concentrations). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation and HSR Induction
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., AKT, HER2, c-Raf), HSR markers (Hsp70, Hsp27), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Potential Mechanisms of Unexpected Results
To aid in understanding the complex cellular responses to this compound, the following diagrams illustrate key signaling pathways and potential troubleshooting workflows.
Caption: On-target and potential resistance pathways for this compound.
Caption: A logical workflow for troubleshooting low potency results.
By systematically addressing these common issues, researchers can overcome experimental hurdles and gain a clearer understanding of the biological effects of this compound in their specific cancer models.
References
Technical Support Center: Overcoming CH5138303 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming acquired resistance to the HSP90 inhibitor, CH5138303, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It exhibits a high binding affinity for the N-terminal domain of Hsp90α, a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2] By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, resulting in cell growth inhibition and tumor suppression.
Q2: We are observing a decreased response to this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, resistance to HSP90 inhibitors, in general, can arise from several mechanisms. These are important to consider and investigate in your experimental model:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other chaperones, such as HSP70 and HSP27.[1][2] These compensatory chaperones can protect cancer cells from apoptosis and reduce their dependence on HSP90, thereby conferring resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump HSP90 inhibitors out of the cell, reducing the intracellular drug concentration and its efficacy.[3]
-
Mutations in the HSP90 Gene: Although less common, mutations in the gene encoding HSP90 (such as HSP90AA1) could potentially alter the drug-binding site and reduce the affinity of this compound for its target.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells may adapt to HSP90 inhibition by upregulating or activating alternative signaling pathways that promote survival and proliferation, making them less reliant on the HSP90-dependent pathways that are inhibited by this compound.
Q3: How can we experimentally confirm that our cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of acquired resistance.
Troubleshooting Guides
Problem 1: My cell viability assay shows a rightward shift in the dose-response curve for this compound, indicating resistance. What are the next steps?
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Activation of Heat Shock Response | 1. Western Blot Analysis: Compare the protein expression levels of HSP70 and HSP27 in your sensitive and resistant cell lines. A significant increase in the resistant line suggests HSR activation. 2. Combination Therapy: Consider combining this compound with an inhibitor of HSP70 or an inhibitor of Heat Shock Factor 1 (HSF1), the master regulator of the HSR.[1] This may re-sensitize the cells to this compound. |
| Increased Drug Efflux | 1. Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of genes encoding major drug efflux pumps, such as ABCB1. 2. Western Blot Analysis: Confirm the increased expression of the corresponding protein (e.g., P-glycoprotein). 3. Functional Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-glycoprotein) to measure its activity in sensitive versus resistant cells. 4. Combination Therapy: Test the combination of this compound with a known inhibitor of the overexpressed efflux pump (e.g., verapamil (B1683045) or tariquidar (B1662512) for P-glycoprotein). |
| Activation of Bypass Pathways | 1. Phospho-protein Array/Western Blot: Screen for the activation of key survival pathways (e.g., PI3K/AKT, MAPK/ERK) in your resistant cells compared to the sensitive parental line. 2. Combination Therapy: If a specific bypass pathway is identified, combine this compound with an inhibitor targeting a key component of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor).[4] |
Problem 2: We want to investigate combination therapies to overcome this compound resistance. How do we design and quantify these experiments?
Experimental Design and Data Analysis:
A common approach is to use a matrix of concentrations of both this compound and the combination drug to assess the effect on cell viability. The results can then be analyzed to determine if the combination is synergistic, additive, or antagonistic.
Quantitative Analysis of Drug Synergy:
The Combination Index (CI) is a widely used method to quantify drug interactions. The CI is calculated based on the dose-effect curves of the individual drugs and their combination.
| Combination Index (CI) Value | Interpretation |
| CI < 1 | Synergism |
| CI = 1 | Additive Effect |
| CI > 1 | Antagonism |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the IC50 of this compound in your parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months.
-
Characterize the Resistant Line: After establishing a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), perform a new dose-response assay to determine the new IC50.
-
Cryopreserve: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Cell Viability Assay for Synergy Analysis
This protocol outlines the setup for a cell viability assay to test the synergistic effects of this compound with a combination agent.
Materials:
-
Sensitive and/or resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
Combination drug of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and the combination at various ratios. Also include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period that is relevant for the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Generate dose-response curves for each drug alone and in combination.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to determine synergy, additivity, or antagonism.
-
Visualizations
Caption: Mechanism of action of this compound, an HSP90 inhibitor.
Caption: Potential mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 Inhibition Overcomes Resistance to Molecular Targeted Therapy in BRAFV600E-mutant High-grade Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to CH5138303
Welcome to the technical support center for CH5138303. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential problems that may arise during your experiments with this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Heat Shock Protein 90 (Hsp90).[1] It exhibits high binding affinity for the N-terminal ATP-binding pocket of Hsp90α.[1] By inhibiting Hsp90, this compound disrupts the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival. This disruption leads to the degradation of these client proteins, primarily through the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative activity in various human cancer cell lines. For instance, it has shown significant growth inhibitory effects in HCT116 colorectal cancer cells and NCI-N87 gastric cancer cells.[1]
Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines have varying levels of dependence on Hsp90 client proteins, leading to differential sensitivity to Hsp90 inhibitors.
-
Compound Solubility and Stability: Like many small molecules, this compound may have limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working dilutions.[1] It is recommended to use fresh DMSO as moisture can reduce solubility.[1]
-
Experimental Conditions: Variations in cell density, incubation time, and assay reagents can all contribute to variability in IC50 values. Standardize your protocols to ensure consistency between experiments.
-
Heat Shock Response: Inhibition of Hsp90 can induce a heat shock response, leading to the upregulation of other chaperones like Hsp70. This can sometimes counteract the effects of Hsp90 inhibition and affect the final readout.[2]
Q4: My Western blots for Hsp90 client proteins show variable or incomplete degradation after this compound treatment. How can I troubleshoot this?
A4: Variable degradation of Hsp90 client proteins is a common issue. Consider the following:
-
Client Protein Half-Life: Different client proteins have different turnover rates. Some proteins, like HER2 and Akt, are highly sensitive to Hsp90 inhibition and degrade rapidly, while others may show a slower response.[2]
-
Inhibitor Concentration and Treatment Time: Ensure you are using an optimal concentration of this compound and an appropriate treatment duration. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line and client protein of interest.[2]
-
Cellular Context: The specific signaling pathways active in your cell line can influence the dependency on Hsp90 and, consequently, the degradation of client proteins.
-
Antibody Quality: Use validated antibodies specific for your client proteins and optimize the antibody concentration for your Western blot protocol.[2]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[2]
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in selected human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 98 |
| NCI-N87 | Gastric Carcinoma | 66 |
Data sourced from Selleck Chemicals product information.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
HCT116 or NCI-N87 cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture HCT116 or NCI-N87 cells according to the supplier's instructions.
-
Suspend the cells in the culture medium and seed them into 96-well plates at a predetermined optimal density.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the different concentrations of this compound to the wells containing the cells. Include untreated control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4 days.[1]
-
After the incubation period, add 10 µL of the Cell Counting Kit-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined using appropriate software.[1]
Protocol 2: Western Blot for Hsp90 Client Proteins
This protocol is used to detect the degradation of Hsp90 client proteins such as AKT, CDK4, and HER2 following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for AKT, p-AKT, CDK4, HER2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Workflow
Caption: Workflow for Western Blot analysis of Hsp90 client proteins.
References
Validation & Comparative
A Head-to-Head Showdown: CH5138303 vs. Geldanamycin in Hsp90 Inhibition
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a pivotal strategy. Hsp90 is a molecular chaperone essential for the stability and function of a multitude of oncogenic proteins. This guide provides a detailed comparison of two Hsp90 inhibitors: the natural product geldanamycin (B1684428) and the synthetic compound CH5138303. This analysis, supported by experimental data, is tailored for researchers, scientists, and professionals in drug development, offering an objective look at their respective efficacies.
At a Glance: Key Distinctions
| Feature | This compound | Geldanamycin |
| Origin | Synthetic | Natural Product (from Streptomyces hygroscopicus) |
| Chemical Class | 2-amino-1,3,5-triazine derivative | Benzoquinone ansamycin |
| Binding Site | N-terminal ATP pocket of Hsp90 | N-terminal ATP pocket of Hsp90 |
| Key Advantage | High oral bioavailability and potent in vivo antitumor efficacy.[1] | Potent and broad anti-proliferative activity. |
| Major Drawback | Less established in literature compared to geldanamycin. | Significant hepatotoxicity and poor pharmacokinetic properties.[2] |
Performance Data: A Quantitative Comparison
Hsp90 Binding Affinity
Both compounds target the N-terminal ATP-binding pocket of Hsp90, a critical step in inhibiting its chaperone function.
| Compound | Hsp90 Isoform | Binding Affinity (Kd) |
| This compound | Hsp90α | 0.52 nM[1] |
| Geldanamycin | Hsp90 | ~1.2 µM |
Note: The lower Kd value for this compound indicates a significantly higher binding affinity for Hsp90α compared to geldanamycin.
In Vitro Anti-Proliferative Activity
The efficacy of these inhibitors is often measured by their ability to inhibit the growth of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 |
| This compound | HCT116 | Colorectal Carcinoma | 98 nM[3] |
| NCI-N87 | Gastric Cancer | 66 nM[3] | |
| Geldanamycin | HCT116 | Colorectal Carcinoma | Additive effects with cisplatin (B142131) observed, specific IC50 not provided.[4] |
| NCI-N87 | Gastric Cancer | Not explicitly found. | |
| 17-AAG (Geldanamycin analog) | HCT116 | Colorectal Carcinoma | 1.71 mg/L (~3.0 µM)[5] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) are measures of a drug's potency. The data for 17-AAG, a derivative of geldanamycin, is provided for a general comparison and may not directly reflect the potency of the parent compound.
Mechanism of Action: The Hsp90 Inhibition Pathway
Both this compound and geldanamycin exert their anticancer effects by inhibiting the ATPase activity of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of a wide array of "client" proteins, many of which are critical for tumor growth and survival.
Caption: Hsp90 inhibitors bind to the ATP pocket, leading to client protein degradation and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Hsp90 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, NCI-N87)
-
Complete growth medium
-
Hsp90 inhibitor (this compound or geldanamycin) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete growth medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with the Hsp90 inhibitor at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system. A decrease in the levels of client proteins (e.g., Akt, HER2) and an increase in Hsp70 (a marker of Hsp90 inhibition) confirms the on-target effect.
Caption: A streamlined workflow for analyzing Hsp90 client protein degradation via Western blot.
Conclusion
Both this compound and geldanamycin are potent inhibitors of Hsp90, a critical target in cancer therapy. Geldanamycin, as a natural product, has been extensively studied and laid the groundwork for Hsp90-targeted therapies. However, its clinical utility has been hampered by significant toxicity and unfavorable pharmacokinetic properties.[2]
This compound, a synthetic inhibitor, demonstrates high binding affinity to Hsp90 and potent anti-proliferative activity in cancer cell lines.[1][3] Notably, its high oral bioavailability and demonstrated in vivo efficacy in a preclinical model suggest it may overcome some of the limitations of geldanamycin.[1] Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compounds. The provided experimental protocols offer a framework for such investigations, enabling a more direct and quantitative comparison of their efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Geldanamycin and its 17-allylamino-17-demethoxy analogue antagonize the action of Cisplatin in human colon adenocarcinoma cells: differential caspase activation as a basis for interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 17-allylamino-17-demethoxygeldanamycin on the induction of apoptosis and cell cycle arrest in HCT-116 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Hsp90 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, Hsp90 is essential for the stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy. This guide provides a comparative overview of several orally bioavailable Hsp90 inhibitors that have been extensively studied in cancer research, presenting key experimental data to aid in the selection of appropriate compounds for investigation.
In Vitro Efficacy: A Comparative Analysis
The following table summarizes the in vitro potency of selected oral Hsp90 inhibitors across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values indicate the concentration of the inhibitor required to reduce the biological activity or cell proliferation by 50%.
| Inhibitor (Oral) | Cancer Type | Cell Line | IC50/GI50 (nM) |
| Luminespib (B612032) (AUY922) | Non-Small Cell Lung Cancer | NCI-H1975 (EGFR L858R/T790M) | 2-30 |
| Gastric Cancer | NCI-N87 | 2-40 | |
| Pancreatic Cancer | L3.6pl | ~10 | |
| Hepatocellular Carcinoma | Various | Dose-dependent reduction in viability | |
| Onalespib (B1677294) (AT13387) | Melanoma | A375 | 18 |
| Non-Small Cell Lung Cancer | NCI-H1975 | 27 | |
| Prostate Cancer | PNT2 (non-tumorigenic) | 480 | |
| Various Cancers | Panel of 30 cell lines | 13-260 | |
| Ganetespib (STA-9090) | Non-Small Cell Lung Cancer | Various | 2-30 |
| Osteosarcoma | MG63 | 43 | |
| Canine Mast Cell Tumor | C2, BR | 19, 4 | |
| Esophageal Squamous Cell Carcinoma | KYSE-150, Eca-109 | 29.32, 69.44 | |
| Alvespimycin (B136294) (17-DMAG) | Rhabdomyosarcoma | Rh30 | 32 (median) |
| Neuroblastoma | Various | 380 (median) | |
| Various Cancers | PPTP in vitro panel | 68 (median) | |
| TAS-116 (Pimitespib) | Adult T-cell Leukemia/Lymphoma | 10 ATL-related cell lines | < 500 |
| Adult T-cell Leukemia/Lymphoma | Primary ATL patient cells | < 1000 |
Clinical Performance of Oral Hsp90 Inhibitors
The clinical development of oral Hsp90 inhibitors has yielded mixed but informative results. The following table summarizes key findings from clinical trials of the selected inhibitors in patients with advanced solid tumors.
| Inhibitor | Phase | Cancer Type(s) | Key Outcomes | Common Adverse Events (Grade ≥3) |
| Luminespib (AUY922) | II | NSCLC with EGFR exon 20 insertions | ORR: 17%; mPFS: 2.9 months; mOS: 13 months[1] | Diarrhea, visual changes, fatigue (mostly grade 1-2)[1] |
| Onalespib (AT13387) | Ib | Triple-Negative Breast Cancer (in combination with paclitaxel) | ORR: 20%; mDOR: 5.6 months; mPFS: 2.9 months[2] | Anemia (20%), lymphopenia (17%), neutropenia (37%), diarrhea (7%)[2] |
| I/II | Castration-Resistant Prostate Cancer (in combination with abiraterone) | No objective or PSA responses.[3] | Diarrhea (21%), fatigue (13%)[3] | |
| Ganetespib (STA-9090) | III (GALAXY-2) | Advanced Non-Small Cell Lung Adenocarcinoma (in combination with docetaxel) | No improvement in OS or PFS compared to docetaxel (B913) alone.[4][5][6][7] | Neutropenia (30.9% in combination arm vs 25% in docetaxel arm)[4][5] |
| Alvespimycin (17-DMAG) | I | Advanced Solid Tumors | Recommended Phase II dose: 80 mg/m² weekly IV. Clinical activity observed in prostate cancer and melanoma.[8] | Gastrointestinal issues, liver function changes, ocular toxicities.[8] |
| I | Acute Myeloid Leukemia | Recommended Phase II dose: 24 mg/m². Antileukemia activity observed.[9] | ||
| TAS-116 (Pimitespib) | III | Advanced Gastrointestinal Stromal Tumor (GIST) | Significantly improved PFS (2.8 vs 1.4 months for placebo).[10][11][12] | Diarrhea, decreased appetite, increased blood creatinine (B1669602).[12][13] |
| I | Advanced Solid Tumors | MTD determined. Partial responses observed in NSCLC and GIST.[14][15][16] | Gastrointestinal disorders, creatinine increase, AST/ALT increase, eye disorders (mostly grade 1).[14][15] |
Hsp90 Signaling and Inhibition
Hsp90 plays a crucial role in maintaining the stability and function of a wide array of "client" proteins, many of which are key components of oncogenic signaling pathways. Inhibition of Hsp90 disrupts these pathways, leading to cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition disrupts multiple oncogenic signaling pathways.
Experimental Workflows
Reproducibility and accuracy are paramount in research. The following diagrams illustrate standardized workflows for key assays used to evaluate the efficacy of Hsp90 inhibitors.
References
- 1. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pimitespib for the treatment of advanced gastrointestinal stromal tumors and other tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of TAS-116, an oral inhibitor of heat shock protein 90, in patients with metastatic or unresectable gastrointestinal stromal tumour refractory to imatinib, sunitinib and regorafenib: a phase II, single-arm trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. First-in-Human Phase I Study of an Oral HSP90 Inhibitor, TAS-116, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of HSP90 and PARP Inhibitor Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synergistic efficacy of combining CH5138303, a potent HSP90 inhibitor, with PARP inhibitors. While direct preclinical or clinical studies on the specific combination of this compound and PARP inhibitors are not yet published, this guide synthesizes the strong scientific rationale and existing data from studies on other HSP90 inhibitors in combination with PARP inhibitors to project the potential of this therapeutic strategy.
The central hypothesis supporting this combination is that inhibition of Heat Shock Protein 90 (HSP90) can induce a "BRCAness" phenotype in cancer cells that are proficient in homologous recombination (HR), thereby sensitizing them to PARP inhibitors. HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, including key components of the DNA Damage Response (DDR) and HR repair pathways such as BRCA1, BRCA2, and RAD51.[1][2] By inhibiting HSP90, drugs like this compound can destabilize these critical repair proteins, leading to a compromised HR pathway and creating a synthetic lethal interaction with PARP inhibitors.[1][3]
This compound: A Potent HSP90 Inhibitor
This compound is an orally available small molecule that demonstrates high binding affinity for Hsp90α.[4] Preclinical studies have established its potent anti-proliferative activity against various cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| IC50 | 98 nM | HCT116 (colorectal cancer) | [4] |
| IC50 | 66 nM | NCI-N87 (gastric cancer) | [4] |
Preclinical Evidence for HSP90 and PARP Inhibitor Synergy
Multiple preclinical studies have demonstrated the synergistic anti-tumor effects of combining HSP90 inhibitors with PARP inhibitors in various cancer models, particularly in those without BRCA mutations.
| HSP90 Inhibitor | PARP Inhibitor | Cancer Model | Key Findings | Reference |
| Ganetespib (B611964) | Talazoparib | Ovarian Carcinoma Cell Lines (non-BRCA mutant) | Synergistic reduction in cell viability and survival. Destabilization of HSP90 client proteins involved in DNA damage response. | [3] |
| Onalespib | Olaparib | High-Grade Serous Ovarian Cancer Patient-Derived Xenografts (PDX) | Anti-tumor activity in BRCA1-mutated PDX models with acquired PARP inhibitor resistance. | [1][5] |
| Ganetespib | Olaparib | Mantle Cell Lymphoma (MCL) Cells | Pretreatment with ganetespib sensitized MCL cells to olaparib, increasing the fold-inhibition of cell growth. | [6] |
| AT13387 | Olaparib | High-Grade Serous Ovarian Cancer PDX | Combination inhibited tumor growth in 8 of 14 PDX models, including a BRCA1-mutated/PARPi-resistant model. | [7] |
Clinical Evaluation of HSP90 and PARP Inhibitor Combinations
The promising preclinical data has led to the initiation of clinical trials to evaluate the safety and efficacy of this combination therapy in patients with advanced solid tumors.
| HSP90 Inhibitor | PARP Inhibitor | Phase | Tumor Types | Key Findings | Reference |
| Onalespib | Olaparib | Phase 1 | Advanced Solid Tumors | The combination was feasible and demonstrated preliminary evidence of anti-tumor activity. Disease stabilization ≥24 weeks was observed in 32% of evaluable patients. | [1][5] |
| Pimitespib | Niraparib | Phase 1 (NiraPim study) | Advanced Solid Tumors | The combination showed a manageable safety profile and potential efficacy. Clinical benefit was observed in both BRCA-associated cancers resistant to PARP inhibitors and PARP inhibitor-naive non-BRCA associated cancers. | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for the combination therapy and a general workflow for preclinical evaluation.
Caption: Mechanism of HSP90 and PARP inhibitor synergy.
Caption: General workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.
Cell Viability and Synergy Analysis
-
Cell Lines and Culture: Cancer cell lines (e.g., OVCAR-3, OC-1, OC-16 for ovarian cancer; Jeko-1, REC-1 for mantle cell lymphoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][6]
-
Drug Treatment: Cells are treated with serial dilutions of the HSP90 inhibitor (e.g., ganetespib) and/or the PARP inhibitor (e.g., talazoparib, olaparib) for a specified period (e.g., 72 hours).[3][6]
-
Viability Assay: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo luminescent cell viability assay.
-
Synergy Determination: The combination index (CI) is calculated using the Chou-Talalay method with software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., BRCA1, RAD51, PARP, γH2AX) and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID mice) are used to establish subcutaneous or intraperitoneal patient-derived xenografts (PDXs) or cell line-derived xenografts.[1][6][7]
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups: vehicle control, HSP90 inhibitor alone, PARP inhibitor alone, and the combination. Drugs are administered via appropriate routes (e.g., oral gavage, intravenous injection) at predetermined doses and schedules.[1][6][7]
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. For some models, non-invasive bioluminescent imaging is used to monitor tumor growth.[7] Body weight and general health of the animals are monitored to assess toxicity.[6]
-
Pharmacodynamic Studies: At the end of the study, tumors are harvested for analysis of protein expression (e.g., by Western blot or immunohistochemistry) to confirm target engagement.[2]
Conclusion and Future Directions
The combination of HSP90 inhibitors and PARP inhibitors represents a promising therapeutic strategy, particularly for expanding the utility of PARP inhibitors to a broader patient population beyond those with inherent HR deficiencies. The strong preclinical and initial clinical data for this combination provide a solid foundation for investigating the efficacy of potent, next-generation HSP90 inhibitors like this compound in this context.
Future research should focus on:
-
Direct preclinical evaluation of this compound in combination with various PARP inhibitors in a range of cancer models to establish its specific synergistic potential.
-
Identification of predictive biomarkers to select patients most likely to benefit from this combination therapy.
-
Optimization of dosing and scheduling to maximize efficacy and minimize toxicity in future clinical trials.
By leveraging the principles of synthetic lethality through the targeted disruption of the DNA damage response pathway, the combination of this compound and PARP inhibitors holds the potential to overcome treatment resistance and improve outcomes for cancer patients.
References
- 1. Combined PARP and HSP90 inhibition: preclinical and Phase 1 evaluation in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted blockade of HSP90 impairs DNA-damage response proteins and increases the sensitivity of ovarian carcinoma cells to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Combined PARP and HSP90 inhibition: preclinical and Phase 1 evaluation in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transient HSP90 inhibition enhances the sensitivity of mantle cell lymphoma to poly (ADP-ribose) polymerase (PARP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ascopubs.org [ascopubs.org]
CH5138303: A Comparative Guide for Hsp90 Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Hsp90 inhibitor CH5138303 with other notable tool compounds, supported by experimental data and detailed protocols.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical drivers of oncogenesis. As such, Hsp90 has emerged as a key target in cancer drug discovery. This compound is a potent, orally bioavailable small molecule inhibitor of Hsp90 that binds to the N-terminal ATP-binding pocket of the chaperone, thereby inducing the degradation of its client proteins. This guide offers an objective comparison of this compound with other widely used Hsp90 inhibitors—17-AAG, BIIB021, and AUY922—to assist researchers in selecting the most appropriate tool compound for their Hsp90-related studies.
Quantitative Comparison of Hsp90 Inhibitors
The following tables summarize the key in vitro and pharmacokinetic properties of this compound and its alternatives.
Table 1: In Vitro Potency and Binding Affinity of Hsp90 Inhibitors
| Compound | Target | Binding Affinity (Kd/Ki, nM) | Cell Line | IC50 (nM) |
| This compound | Hsp90α | 0.48 / 0.52[1][2] | HCT116 | 98[1][2] |
| NCI-N87 | 66[1][2] | |||
| 17-AAG | Hsp90 | ~5 (IC50) | SKBR-3 | 70[3] |
| JIMT-1 | 10[3] | |||
| LNCaP, LAPC-4, DU-145, PC-3 | 25-45[3] | |||
| BIIB021 | Hsp90 | 1.7 (Ki) | BT474, MCF-7, N87, HT29, H1650, H1299, H69, H82 | 60-310 |
| MCF-7 | 38 (EC50 for HER2 degradation) | |||
| AUY922 | Hsp90α/β | 1.7 (Kd) | Various cancer cell lines | 2-40 (GI50) |
| 786-O | 10.2 | |||
| ACHN | 7.6 | |||
| NSCLC cell lines (panel of 41) | <100 |
Table 2: Comparative Effects on Hsp90 Client Protein Degradation
| Compound | Cell Line | Client Protein | Concentration | Time (hours) | % Degradation (approx.) |
| This compound | NCI-N87 | EGFR | 0.04 - 5 µM | 24 | Dose-dependent reduction |
| 17-AAG | MCF-7 | Akt, c-Raf | 3 µM | 48 | Significant depletion |
| JIMT-1 | ErbB2 | 30-40 nM (IC50) | Not Specified | Significant downregulation | |
| BIIB021 | Various | HER-2, Akt, Raf-1 | Not Specified | Not Specified | Induces degradation |
| AUY922 | BT-474 | ERBB2, ERα, CDK4, p-ERK1/2 | Not Specified | Not Specified | Substantial depletion |
| H1975 | EGFR | Not Specified | Not Specified | Decreased expression |
Table 3: Pharmacokinetic Properties of Hsp90 Inhibitors
| Compound | Administration | Bioavailability (F%) | Key Features |
| This compound | Oral | 44.0% (mice)[1] | High oral bioavailability and potent in vivo antitumor efficacy.[1] |
| 17-AAG | i.p. | - | Poor water solubility; first-generation inhibitor. |
| BIIB021 | Oral | Orally bioavailable | Fully synthetic small-molecule inhibitor. |
| AUY922 | i.v. or i.p. | - | Potent, non-ansamycin inhibitor. |
Hsp90 Signaling Pathway and Inhibition
The diagram below illustrates the Hsp90 chaperone cycle and the mechanism of action of N-terminal inhibitors like this compound. These inhibitors competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90, which prevents the chaperone from adopting its active conformation. This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.
Caption: Hsp90 chaperone cycle and the mechanism of N-terminal inhibitors.
Experimental Workflow for Hsp90 Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for characterizing the efficacy of an Hsp90 inhibitor like this compound.
Caption: A typical experimental workflow for evaluating Hsp90 inhibitors.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an Hsp90 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Hsp90 inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of an Hsp90 inhibitor on the protein levels of its client proteins.
Materials:
-
Cancer cell line of interest
-
Hsp90 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-RAF-1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the Hsp90 inhibitor and a vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL detection reagent.
-
Capture the chemiluminescent signal and analyze the band intensities, normalizing to the loading control.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between Hsp90 and its co-chaperones or client proteins following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the protein of interest (e.g., anti-Hsp90)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., anti-Cdc37, anti-Akt).
This guide provides a foundational comparison of this compound with other Hsp90 inhibitors. Researchers are encouraged to consider the specific context of their experimental systems when selecting a tool compound. The provided protocols offer a starting point for the in-house validation and characterization of these potent anti-cancer agents.
References
Biomarkers for CH5138303 Activity In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the in vivo activity of CH5138303, a potent and orally available Heat Shock Protein 90 (HSP90) inhibitor. We compare its performance with other notable HSP90 inhibitors in development—ganetespib, luminespib, and onalespib—and provide supporting experimental data and detailed protocols for key biomarker assays.
Introduction to this compound
This compound is a small molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby impeding tumor growth and survival. It has demonstrated high binding affinity for HSP90α and potent anti-proliferative activity in various cancer cell lines, as well as in vivo antitumor efficacy in xenograft models.
Mechanism of Action and Biomarker Rationale
HSP90 inhibitors, including this compound, bind to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone cycle. This leads to two primary, measurable downstream effects that serve as robust biomarkers of drug activity:
-
Induction of Heat Shock Proteins: Inhibition of HSP90 triggers the heat shock response, leading to the upregulation of other heat shock proteins, most notably Hsp70. The induction of Hsp70 is a widely accepted pharmacodynamic biomarker for HSP90 inhibitor activity.
-
Degradation of HSP90 Client Proteins: The destabilization of HSP90 results in the proteasomal degradation of its client proteins. Many of these client proteins are critical oncogenic drivers, and their degradation is a direct measure of the drug's anti-cancer activity. Key client proteins used as biomarkers include HER2, EGFR, AKT, and Raf-1.
Furthermore, the degradation of certain client proteins can lead to a decrease in the secretion of specific proteins, which can be measured in the serum, offering a less invasive method for biomarker assessment. Promising serum-based biomarkers include the extracellular domain of HER2 (HER2 ECD) and Insulin-like Growth Factor Binding Protein-2 (IGFBP-2).
Comparative Analysis of HSP90 Inhibitors
The following tables summarize the in vivo activity of this compound and its alternatives based on available preclinical and clinical data.
Table 1: In Vivo Antitumor Activity and Biomarker Modulation of HSP90 Inhibitors
| Compound | Cancer Model | Dosing | Antitumor Efficacy | Biomarker Modulation (in vivo) | Reference |
| This compound | NCI-N87 gastric cancer xenograft | 50 mg/kg, p.o. | Potent antitumor efficacy | Reduction in EGFR protein levels (in vitro) | [1] |
| Ganetespib | NCI-H1975 NSCLC xenograft | 125 mg/kg, i.v., once weekly | Significant tumor growth inhibition | Sustained degradation of mutant EGFR | |
| Ganetespib | Advanced solid tumors (Phase I) | 200 mg/m², i.v., weekly | Disease control rate of 24.4% | Elevated plasma HSP70 levels | [2] |
| Luminespib | BT474 breast cancer xenograft | 50 mg/kg, i.v. | Robust antitumor response | Complete loss of ERBB2, substantial depletion of ERα, and reduction in CDK4 and p-ERK1/2 | [3] |
| Onalespib | Advanced solid tumors (Phase I) | 80 mg/m², i.v. | Partial responses observed | Increased HSP70 expression in plasma and PBMCs | [4] |
| Onalespib | Castration-resistant prostate cancer (Phase I/II) | 120-220 mg/m², i.v., weekly | No objective or PSA response | Significant upregulation of HSP72, modest decrease in AR and GR in tumor biopsies |
Table 2: In Vitro Potency of HSP90 Inhibitors
| Compound | Cell Line | IC50 | Reference |
| This compound | NCI-N87 (gastric) | 66 nM | [1] |
| This compound | HCT116 (colorectal) | 98 nM | [1] |
| Ganetespib | Various NSCLC cell lines | Median IC50 of 6.5 nM | |
| Luminespib | Various cancer cell lines | Average GI50 of 9 nM | [3] |
| Onalespib | A375 (melanoma) | 18 nM |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Western Blot for Tissue Lysates
This protocol outlines the steps for analyzing the levels of Hsp70 and HSP90 client proteins (e.g., HER2, EGFR, AKT, Raf-1) in tumor tissue.
Materials:
-
Tumor tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Hsp70, HER2, EGFR, AKT, Raf-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Sample Preparation:
-
Dilute an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
-
ELISA for Serum Biomarkers (IGFBP-2 and HER2 ECD)
This protocol provides a general outline for a sandwich ELISA to measure the concentration of secreted biomarkers in serum.
Materials:
-
Serum samples
-
ELISA plate pre-coated with a capture antibody specific for the target protein (IGFBP-2 or HER2 ECD)
-
Recombinant protein standard
-
Detection antibody conjugated to an enzyme (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a standard curve by performing serial dilutions of the recombinant protein standard in assay diluent.
-
Dilute serum samples as required with assay diluent.
-
-
Sample Incubation:
-
Add 100 µL of standards and diluted samples to the appropriate wells of the pre-coated ELISA plate.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Repeat the wash step as in step 3.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50-100 µL of the stop solution to each well.
-
-
Reading the Plate:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
The in vivo activity of this compound and other HSP90 inhibitors can be effectively monitored through a panel of pharmacodynamic biomarkers. The induction of Hsp70 and the degradation of key HSP90 client proteins, such as HER2 and EGFR, are reliable indicators of target engagement and biological activity. Serum-based biomarkers like HER2 ECD and IGFBP-2 offer a less invasive alternative for clinical monitoring. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and clinicians involved in the development and evaluation of HSP90-targeted therapies. Further preclinical and clinical studies with this compound are warranted to establish a more comprehensive in vivo biomarker profile and to directly compare its dose-dependent effects with those of other HSP90 inhibitors.
References
- 1. Zebrafish xenografts as a tool for in vivo studies on human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibl-america.com [ibl-america.com]
- 3. HER3-Mediated Resistance to Hsp90 Inhibition Detected in Breast Cancer Xenografts by Affibody-Based PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
A Comparative Guide to the Hsp90 Isoform Selectivity of CH5138303
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hsp90 Isoform Selectivity
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are implicated in cancer progression. In humans, there are four Hsp90 isoforms: the cytosolic Hsp90α (inducible) and Hsp90β (constitutive), the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1.[1]
Early Hsp90 inhibitors were pan-inhibitors, targeting all isoforms. However, these often led to significant side effects and toxicities in clinical trials, which are thought to arise from the inhibition of multiple isoforms simultaneously.[2][3] This has spurred the development of isoform-selective inhibitors to potentially offer a better therapeutic window and to dissect the specific roles of each Hsp90 isoform in disease.[3] Hsp90α and Hsp90β share high sequence identity in their N-terminal ATP-binding domain, making the design of selective inhibitors a significant challenge.[4]
Quantitative Comparison of Hsp90 Inhibitors
CH5138303 is an orally available Hsp90 inhibitor that demonstrates high binding affinity for the N-terminal ATP-binding pocket of Hsp90α, with a dissociation constant (Kd) of approximately 0.48-0.52 nM.[1][5][6] While its specific affinity for Hsp90β is not detailed in the available literature, its potent effect on Hsp90α places it among the high-affinity inhibitors. The following table compares the binding affinities and inhibitory concentrations of this compound with other notable Hsp90 inhibitors.
| Inhibitor | Target Isoform(s) | Hsp90α Affinity | Hsp90β Affinity | Selectivity |
| This compound | Hsp90α | Kd: 0.48 nM [6] | Not Reported | Hsp90α Selective |
| HSP990 (NVP-HSP990) | Hsp90α / Hsp90β | IC50: 0.6 nM | IC50: 0.8 nM | Pan-Inhibitor |
| Pimitespib (TAS-116) | Hsp90α / Hsp90β | Ki: 34.7 nM | Ki: 21.3 nM | Pan-Inhibitor[6] |
| Compound 12h | Hsp90α | IC50: ~460 nM | >22,000 nM | ~48-fold for Hsp90α[4] |
| NDNB1182 | Hsp90β | >10,000 nM | Kd: 65 nM | >153-fold for Hsp90β |
| KUNB31 | Hsp90β | Not Reported | Kd: 180 nM | ~50-fold for Hsp90β[7] |
| Ganetespib (STA-9090) | Pan-Hsp90 | IC50: 4 nM (in OSA 8 cells) | Not specified | Pan-Inhibitor[2] |
| SNX-2112 | Hsp90α / Hsp90β | Ka: 30 nM | Ka: 30 nM | Pan-Inhibitor[6] |
Experimental Protocols
The determination of binding affinity and inhibitory activity of compounds like this compound relies on precise biochemical and biophysical assays. Below are detailed methodologies for two common techniques.
Surface Plasmon Resonance (SPR) for Direct Binding Affinity (Kd)
This method was used to determine the high affinity of this compound for Hsp90α.[1] It measures real-time binding events between a ligand (inhibitor) and an analyte (Hsp90 protein).
-
Instrumentation : A Biacore instrument (e.g., Biacore 2000) is utilized.[1]
-
Immobilization : The N-terminal domain of human Hsp90α (e.g., amino acids 9-236), biotinylated for capture, is coupled to a streptavidin-coated sensor chip surface to a density of approximately 2000 response units (RU).[1]
-
Binding Assay :
-
The assay is performed at a constant temperature, typically 25°C.[1]
-
A running buffer (e.g., 50 mM Tris-based saline, pH 7.6, 0.005% Tween20, and 1% DMSO) is flowed continuously over the sensor chip surface.[1]
-
Various concentrations of the inhibitor (e.g., this compound) are prepared in the running buffer and injected sequentially over the immobilized Hsp90α.
-
The association (kon) and dissociation (koff) rates are monitored by detecting changes in the refractive index at the surface as the inhibitor binds and unbinds.
-
-
Data Analysis : The sensorgram data (response units vs. time) is analyzed using binding models (e.g., a 1:1 Langmuir binding model) to calculate the equilibrium dissociation constant (Kd), where Kd = koff/kon. A lower Kd value indicates higher binding affinity.
Fluorescence Polarization (FP) Competition Assay for IC50
This high-throughput assay is commonly used to screen for and characterize Hsp90 inhibitors by measuring their ability to displace a fluorescently labeled probe from the Hsp90 ATP binding site.
-
Principle : A small, fluorescently labeled Hsp90 inhibitor (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Hsp90 protein, its tumbling slows, and polarization increases. A competitive inhibitor will displace the tracer, causing a decrease in polarization.
-
Reagents :
-
Purified recombinant Hsp90α or Hsp90β protein.
-
A fluorescent tracer (e.g., a Bodipy-labeled geldanamycin (B1684428) derivative).
-
Assay buffer (e.g., 100 mM Tris pH 7.4, 20 mM KCl, 6 mM MgCl₂).
-
Test inhibitors at various concentrations.
-
-
Procedure :
-
Hsp90 protein and the fluorescent tracer are incubated together in a microplate well to allow for binding, establishing a high polarization signal.
-
Increasing concentrations of the unlabeled test inhibitor are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
-
Data Analysis : The data is plotted as fluorescence polarization versus inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent tracer.
Visualizations
Hsp90 Chaperone Cycle and Client Protein Activation
The following diagram illustrates the ATP-dependent chaperone cycle of Hsp90, which is the target of inhibitors like this compound. These inhibitors compete with ATP for binding to the N-terminal domain, thereby disrupting the cycle and leading to the degradation of client proteins.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | HSP (HSP90) 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. Selective Inhibition of the Hsp90α isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of CH5138303 with Other Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and signaling. This has established Hsp90 as a compelling therapeutic target in oncology. CH5138303 is an orally available Hsp90 inhibitor that, like many others in its class, binds to the N-terminal ATP pocket of Hsp90, leading to the degradation of client proteins and subsequent antitumor activity. However, the emergence of drug resistance is a significant challenge in cancer therapy. This guide provides a comparative analysis of the cross-resistance between this compound and other N-terminal Hsp90 inhibitors, supported by available experimental data and detailed methodologies.
Understanding the landscape of cross-resistance is critical for predicting the efficacy of second-line Hsp90 inhibitor therapies and for the rational design of combination strategies to overcome resistance.
Mechanisms of Resistance to Hsp90 Inhibitors
Resistance to Hsp90 inhibitors can arise through various mechanisms, which can broadly be categorized as:
-
Target-related alterations: While not commonly observed, mutations in the Hsp90 ATP-binding pocket could theoretically confer resistance.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that are not dependent on Hsp90 client proteins.
-
Induction of the heat shock response: Inhibition of Hsp90 can trigger the activation of Heat Shock Factor 1 (HSF1), leading to the increased expression of other heat shock proteins like Hsp70 and Hsp27. These chaperones can have pro-survival functions and may compensate for the loss of Hsp90 activity, contributing to drug resistance.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Hsp90 inhibitors out of the cell, reducing their intracellular concentration and efficacy.[2] This mechanism is particularly relevant for certain classes of Hsp90 inhibitors.
Quantitative Comparison of Hsp90 Inhibitor Activity
Direct comparative studies detailing the cross-resistance profile of this compound in resistant cell lines are limited in the public domain. However, by examining data from various studies on different Hsp90 inhibitors, we can infer potential cross-resistance patterns. The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable N-terminal Hsp90 inhibitors in different cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCT116 | Colorectal Carcinoma | 98 |
| NCI-N87 | Gastric Carcinoma | 66 | |
| Ganetespib (B611964) (STA-9090) | HS578T | Triple-Negative Breast Cancer | 4.75 |
| HCC1143 | Triple-Negative Breast Cancer | 20.16 | |
| 17-AAG (Tanespimycin) | HS578T (Ganetespib-Resistant Clone CR2) | Triple-Negative Breast Cancer | > Ganetespib IC50 |
| HS578T (Ganetespib-Resistant Clone CR3) | Triple-Negative Breast Cancer | > Ganetespib IC50 | |
| NVP-AUY922 (Luminespib) | HS578T (Ganetespib-Resistant Clone CR2) | Triple-Negative Breast Cancer | > Ganetespib IC50 |
| HS578T (Ganetespib-Resistant Clone CR3) | Triple-Negative Breast Cancer | > Ganetespib IC50 |
Data compiled from multiple sources. The cross-resistance data for 17-AAG and NVP-AUY922 is based on a study of ganetespib-resistant clones, which showed a 3 to 4-fold increase in the IC50 for ganetespib.[3]
Evidence of Cross-Resistance Among N-Terminal Hsp90 Inhibitors
A key study has demonstrated the development of cross-resistance among different classes of N-terminal Hsp90 inhibitors. In this study, triple-negative breast cancer (TNBC) cells (HS578T) were made resistant to the second-generation Hsp90 inhibitor, ganetespib. These ganetespib-resistant clones (CR2 and CR3) exhibited a 3 to 4-fold increase in the IC50 value for ganetespib compared to the parental cells.[3]
Crucially, these ganetespib-resistant clones also demonstrated cross-resistance to the first-generation ansamycin (B12435341) inhibitor, 17-AAG, and another second-generation inhibitor, NVP-AUY922.[3] This finding is significant as it suggests that the mechanism of resistance developed against one N-terminal Hsp90 inhibitor can confer resistance to other inhibitors that bind to the same domain, even if they belong to different chemical classes.
Given that this compound is also an N-terminal Hsp90 inhibitor, it is highly probable that cancer cells developing resistance to other N-terminal inhibitors, such as ganetespib, would also exhibit cross-resistance to this compound. The underlying mechanism in the reported ganetespib-resistant clones was not attributed to the upregulation of Hsp90 client proteins, suggesting that other mechanisms like altered drug efflux or activation of compensatory signaling pathways may be involved.[3]
Experimental Protocols
To aid researchers in conducting their own cross-resistance studies, detailed methodologies for key experiments are provided below.
Generation of Hsp90 Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines through continuous exposure to an Hsp90 inhibitor.
Workflow for Generating Resistant Cell Lines
References
CH5138303: A Second-Generation Hsp90 Inhibitor Demonstrating Significant Advantages Over First-Generation Counterparts
For researchers, scientists, and drug development professionals, the quest for more effective and safer cancer therapeutics is a continuous endeavor. In the realm of Hsp90 inhibition, the second-generation inhibitor CH5138303 has emerged as a promising candidate, exhibiting key advantages over its first-generation predecessors such as geldanamycin (B1684428) and its analog tanespimycin (B1681923) (17-AAG). This guide provides a comprehensive comparison, supported by experimental data, to highlight the superior profile of this compound.
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][3] Inhibition of Hsp90, therefore, presents a compelling strategy for cancer treatment.[4] However, the clinical development of first-generation Hsp90 inhibitors has been hampered by limitations including poor physicochemical properties, significant toxicities, and unfavorable pharmacokinetic profiles.[5] this compound, a novel, orally available Hsp90 inhibitor, has been designed to overcome these challenges.
Superior Biochemical and Cellular Potency
This compound demonstrates exceptional binding affinity for Hsp90α and potent anti-proliferative activity in cancer cell lines, surpassing the performance of first-generation inhibitors.
| Parameter | This compound | Tanespimycin (17-AAG) | Geldanamycin |
| Binding Affinity (Kd to Hsp90α) | 0.48 - 0.52 nM[6][7] | ~1.2 µM (for yeast Hsp90)[8] | ~1.2 µM (for yeast Hsp90)[8] |
| IC50 (NCI-N87 Gastric Cancer Cells) | 66 nM[7] | Data not directly comparable | Data not directly comparable |
| IC50 (HCT116 Colorectal Cancer Cells) | 98 nM[7] | Data not directly comparable | Data not directly comparable |
Enhanced Pharmacokinetic Profile
One of the most significant advantages of this compound is its excellent oral bioavailability, a critical factor for patient compliance and sustained therapeutic exposure. First-generation inhibitors, in contrast, suffer from poor oral availability, necessitating intravenous administration and often leading to unfavorable pharmacokinetic properties.
| Parameter | This compound | Tanespimycin (17-AAG) | Geldanamycin |
| Oral Bioavailability (in mice) | 44.0%[6] | Undetectable after oral administration[9] | Poor[10] |
| Half-life (t1/2) | Data not available | 3-4 hours[11] | Data not available |
Improved Safety and Tolerability Profile
A major drawback of first-generation Hsp90 inhibitors, particularly geldanamycin, is their significant hepatotoxicity.[10][12][13] This toxicity is attributed to the redox cycling of its benzoquinone moiety, leading to the production of reactive oxygen species.[12][13] While tanespimycin (17-AAG) was developed to have a better toxicity profile than geldanamycin, it still presents a range of side effects, including diarrhea, fatigue, nausea, and hepatotoxicity.[11][14][15] Preclinical data for this compound suggests a more favorable safety profile, a crucial advantage for its potential clinical development.
Potent In Vivo Antitumor Efficacy
In preclinical xenograft models, this compound has demonstrated potent, dose-dependent antitumor activity. When administered orally, it effectively inhibits tumor growth in a human NCI-N87 gastric cancer xenograft model, with a median effective dose (ED50) of 3.9 mg/kg, without causing significant loss of body weight.[6] This robust in vivo performance, coupled with its favorable pharmacokinetic and safety profiles, underscores the therapeutic potential of this compound.
Hsp90 Signaling Pathway and Mechanism of Action
Hsp90 plays a critical role in maintaining the stability and function of a wide array of "client" proteins that are essential for the "hallmarks of cancer." These include proteins involved in cell signaling, proliferation, and survival. By inhibiting the ATPase activity of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins. This multi-targeted approach can simultaneously dismantle several oncogenic signaling pathways.
Caption: Hsp90 inhibition by this compound disrupts client protein folding, leading to their degradation and anti-cancer effects.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of Hsp90 inhibitors.
Methodology:
-
Immobilization: Recombinant human Hsp90α is immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: A serial dilution of the Hsp90 inhibitor (e.g., this compound) is injected over the sensor surface at a constant flow rate (e.g., 30 µL/min).[7]
-
Data Acquisition: The association and dissociation of the inhibitor are monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Caption: Workflow for determining Hsp90 inhibitor binding affinity using Surface Plasmon Resonance.
Cell Proliferation (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hsp90 inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, NCI-N87) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the Hsp90 inhibitor for a specified period (e.g., 72 hours).[8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[8]
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Step-by-step workflow of the MTT assay for determining cell viability and inhibitor IC50.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of Hsp90 inhibitors.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[6][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[17]
-
Treatment: Mice are randomized into control and treatment groups. The Hsp90 inhibitor (e.g., this compound) is administered orally or via another appropriate route at specified doses and schedules.[6]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Efficacy Evaluation: Antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Caption: Workflow of an in vivo tumor xenograft study to assess the efficacy of Hsp90 inhibitors.
Conclusion
This compound represents a significant advancement in the development of Hsp90 inhibitors. Its superior binding affinity, potent cellular activity, excellent oral bioavailability, and promising safety profile collectively position it as a more advantageous therapeutic candidate compared to first-generation inhibitors. The robust preclinical in vivo efficacy further supports its continued investigation and development as a potential new treatment for various cancers. For researchers in the field, this compound offers a powerful tool to further explore the therapeutic potential of Hsp90 inhibition while overcoming the limitations that have hindered its predecessors.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanespimycin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Head-to-Head Comparison of Novel Hsp90 Inhibitors: NVP-AUY922, Ganetespib, and Onalespib
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition has emerged as a promising therapeutic strategy in oncology. This guide provides a detailed, head-to-head comparison of three novel, second-generation Hsp90 inhibitors: NVP-AUY922 (luminespib), ganetespib (B611964) (STA-9090), and onalespib (B1677294) (AT13387). These inhibitors have shown significant promise in preclinical and clinical studies, demonstrating advantages over first-generation agents.
Mechanism of Action
All three inhibitors—NVP-AUY922, ganetespib, and onalespib—share a common mechanism of action. They are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90. This binding event disrupts the chaperone's ATPase activity, which is essential for its function. The inhibition of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. By targeting numerous oncoproteins simultaneously, these inhibitors can disrupt multiple signaling pathways crucial for cancer cell survival and proliferation.
Data Presentation: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NVP-AUY922, ganetespib, and onalespib across a range of cancer cell lines. Lower IC50 values indicate greater potency.
| Cancer Type | Cell Line | NVP-AUY922 (luminespib) IC50 (nM) | Ganetespib (STA-9090) IC50 (nM) | Onalespib (AT13387) IC50 (nM) |
| Non-Small Cell Lung Cancer | H1975 | <50[1] | 2-30[2] | - |
| H838 | <50[1] | - | - | |
| A549 | - | - | - | |
| H1299 | 2850 ± 60[1] | - | - | |
| Median (21 cell lines) | 20.4[1] | - | - | |
| Range (41 cell lines) | <100[3] | - | - | |
| Breast Cancer | MDA-MB-231 | - | Low nanomolar range[4] | - |
| OCUB-M | - | Low nanomolar range[4] | - | |
| Neuroendocrine Tumors | BON | - | - | 27[5] |
| NCI-H727 | - | - | 102[5] | |
| Colorectal Cancer | HCT116 | - | - | 8.7[3] |
| LS174T | - | - | 12.3[3] |
Comparative Efficacy and Safety Profile
Preclinical and clinical studies have highlighted key differences in the efficacy and safety of these inhibitors.
Ganetespib has demonstrated potent antitumor activity across a wide range of cancer models.[4] Notably, it has shown a favorable safety profile, particularly concerning ocular toxicity, which has been a dose-limiting side effect for NVP-AUY922.[4][6] Studies in rodent models have shown that ganetespib does not accumulate in the retina and is rapidly eliminated, in contrast to NVP-AUY922.[4]
NVP-AUY922 (Luminespib) is a highly potent Hsp90 inhibitor with demonstrated efficacy in various cancer cell lines and in vivo models.[1][3] However, its clinical development has been challenged by toxicities, including ocular events.[4]
Onalespib has also shown potent preclinical activity and the ability to cross the blood-brain barrier, making it a candidate for treating brain malignancies.[1] It has been evaluated in clinical trials both as a monotherapy and in combination with other agents.[7]
Effects on Hsp90 Client Proteins
The therapeutic efficacy of Hsp90 inhibitors stems from their ability to induce the degradation of a wide range of on-cogenic client proteins.
NVP-AUY922 has been shown to potently induce the degradation of key client proteins such as HER2, Akt, and EGFR.[8]
Ganetespib also leads to the rapid degradation of known Hsp90 client proteins, including those involved in the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[4][9]
Onalespib treatment results in the degradation of client proteins such as EGFR, p-EGFR, AKT, and p-AKT.[1]
A direct quantitative comparison of the degradation kinetics and extent for a panel of client proteins across all three inhibitors in the same cell line would provide a more definitive comparison of their cellular activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the replication and validation of findings.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hsp90 inhibitors.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Hsp90 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of the Hsp90 inhibitor in complete growth medium.
-
Treat cells with varying concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure absorbance at 490 nm.
-
Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of Hsp90 inhibitors on the expression levels of client proteins.
Materials:
-
Cancer cell lines
-
Hsp90 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., AKT, HER2, EGFR) and loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Hsp90 inhibitors at desired concentrations and time points.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with secondary antibodies.
-
Detect chemiluminescent signal and quantify band intensity.
-
Normalize client protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Hsp90-Cochaperone Interaction
Objective: To determine if Hsp90 inhibitors disrupt the interaction between Hsp90 and its co-chaperones (e.g., p23, Cdc37).
Materials:
-
Treated cell lysates
-
Co-IP buffer
-
Antibody against Hsp90 or a co-chaperone
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Incubate cell lysate with the primary antibody to form an antibody-protein complex.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the co-chaperone of interest.
Mandatory Visualization
Caption: Hsp90 inhibition disrupts the chaperone cycle, leading to client protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of Hsp90-Client Interactions Reveals Principles of Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
The Synergistic Potential of CH5138303 and Immunotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Hsp90 inhibitor CH5138303 in combination with immunotherapy. While direct clinical or preclinical data for this compound combined with immunotherapy is not yet publicly available, this document leverages existing data from other Hsp90 inhibitors to provide a comprehensive overview of the potential synergistic effects, mechanisms of action, and relevant experimental considerations.
Introduction to this compound
This compound is an orally active and potent inhibitor of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound disrupts these pathways, leading to anti-tumor activity. Preclinical studies have demonstrated its efficacy in various cancer cell lines and xenograft models.[1][2][3]
The Rationale for Combining Hsp90 Inhibition with Immunotherapy
The combination of Hsp90 inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is a promising strategy to enhance anti-tumor immune responses.[1][4] Hsp90 inhibitors can modulate the tumor microenvironment in several ways to make it more susceptible to immune attack:
-
Enhanced Antigen Presentation: By promoting the degradation of oncogenic proteins, Hsp90 inhibitors can increase the pool of tumor-associated antigens available for presentation on MHC class I molecules, thereby improving recognition by cytotoxic T lymphocytes.[1][5]
-
Downregulation of Immune Checkpoints: Hsp90 inhibition has been shown to decrease the expression of PD-L1 on tumor cells, a key ligand that suppresses T-cell activity.[3][6]
-
Remodeling the Tumor Microenvironment: Hsp90 inhibitors can reduce the number and suppress the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), both of which contribute to an immunosuppressive tumor microenvironment.[3]
-
Activation of Innate Immunity: Some Hsp90 inhibitors can stimulate innate immune pathways, further contributing to a pro-inflammatory and anti-tumor environment.[1]
Comparative Preclinical Data of Hsp90 Inhibitors in Combination with Immunotherapy
While specific data for this compound is lacking, the following table summarizes preclinical findings for other Hsp90 inhibitors in combination with immune checkpoint inhibitors. This data provides a benchmark for the potential efficacy of a this compound-immunotherapy combination.
| Hsp90 Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| Ganetespib | Anti-CTLA-4 Ab | Melanoma, Colon Cancer | Decreased number of regulatory T cells; Increased anti-tumor activity of CD8+ T cells. | [3] |
| Pimitespib (TAS-116) | Anti-PD-1 Ab | Multiple Solid Tumors (in vivo) | Selectively impaired Treg immunosuppressive function; Stronger anti-tumor effect than either agent alone. | [7] |
| XL888 | Pembrolizumab (Anti-PD-1) | Advanced Colorectal Cancer (in vivo) | Modest improvements in tumor immune infiltration and patient responses. | [8] |
| 17-DMAG | Adoptive Cell Therapy (CIK cells) | Not specified | Enhanced therapeutic T-cell responses and overcame tumor resistance. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key assays used to evaluate the combination of Hsp90 inhibitors and immunotherapy.
In Vivo Tumor Growth and Immune Analysis
-
Animal Model: Syngeneic mouse models (e.g., MC-38 colon adenocarcinoma) are implanted in C57BL/6 mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle, Hsp90 inhibitor alone, immunotherapy agent alone, and the combination.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Immune Cell Profiling: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD11b, Gr-1) for analysis by flow cytometry.
-
Cytokine Analysis: Tumor homogenates or serum can be analyzed for cytokine levels (e.g., IFN-γ, TNF-α) using ELISA or multiplex assays.
In Vitro PD-L1 Expression Assay
-
Cell Culture: Cancer cell lines (e.g., MC-38) are cultured in appropriate media.
-
Treatment: Cells are treated with the Hsp90 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Staining: Cells are harvested and stained with an anti-PD-L1 antibody conjugated to a fluorescent dye.
-
Flow Cytometry: The expression of PD-L1 on the cell surface is quantified using a flow cytometer.
Visualizing the Mechanisms
Signaling Pathway of Hsp90 Inhibition in Immuno-Oncology
Caption: Mechanism of Hsp90 inhibition enhancing anti-tumor immunity.
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for preclinical evaluation of combination therapy.
Conclusion and Future Directions
The combination of Hsp90 inhibitors like this compound with immunotherapy represents a compelling approach to overcoming resistance to immune checkpoint blockade and enhancing anti-tumor immunity. While direct evidence for this compound in this context is awaited, the wealth of preclinical data for other Hsp90 inhibitors strongly supports the rationale for such a combination. Future research should focus on elucidating the specific immunological effects of this compound, identifying predictive biomarkers for patient selection, and optimizing dosing and scheduling in combination regimens. The insights gained from such studies will be critical for translating this promising therapeutic strategy into clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSP90 Inhibition Enhances Cancer Immunotherapy by Modulating the Surface Expression of Multiple Immune Checkpoint Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CH5138303: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for the HSP90 inhibitor, CH5138303. Adherence to these protocols is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting. The information presented is based on general best practices for handling potent, biologically active compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
I. Immediate Safety and Hazard Assessment
This compound is a potent, orally active Hsp90 inhibitor.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the public domain, general safety precautions for similar research chemicals should be strictly followed. Based on a generic SDS for hazardous chemicals, substances like this compound may be toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It is also highlighted that such chemicals can be very toxic to aquatic life with long-lasting effects.
Key Precautionary Statements (Based on General Chemical Safety Principles):
-
P260: Do not breathe dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P391: Collect spillage.
II. Quantitative Data for Disposal
| Parameter | Value | Source |
| Hazard Classification | Assumed Hazardous | General Best Practices |
| Aquatic Toxicity | Potentially Very Toxic to Aquatic Life | Inferred from |
| Occupational Exposure Limits | Not Established | - |
| Waste Codes | Consult Institutional and Local Regulations | - |
III. Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of pure this compound, solutions containing the compound, and contaminated labware.
A. Disposal of Unused or Expired Solid this compound:
-
Do Not Dispose Down the Drain: Solid this compound should never be disposed of in the sink or regular trash.
-
Containerization: Place the original container with the unused or expired compound into a larger, clearly labeled, and sealable hazardous waste container.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of accumulation.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected by a certified hazardous waste disposal service.
B. Disposal of Solutions Containing this compound:
-
Aqueous and Organic Solutions: All solutions containing this compound, regardless of concentration, must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be collected separately.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent system (e.g., DMSO, PEG300/Tween80/ddH2O), the estimated concentration, and the accumulation start date.
-
Storage and Disposal: Store the container in a secondary containment tray in a designated hazardous waste accumulation area. Arrange for pickup by a certified hazardous waste disposal vendor.
C. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: All disposable labware (e.g., pipette tips, centrifuge tubes, flasks) and PPE (e.g., gloves, lab coats) that have come into contact with this compound should be considered hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, durable, and clearly labeled hazardous waste bag or container.
-
Labeling: Label the container with "Hazardous Solid Waste," a description of the contents (e.g., "Lab Debris Contaminated with this compound"), and the date.
-
Disposal: The sealed container should be disposed of through the institution's hazardous waste management program.
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CH5138303
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of CH5138303, an Hsp90 inhibitor. The following procedures are based on general laboratory safety protocols for handling potent research chemicals. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are founded on best practices for similar compounds and should be implemented in conjunction with your institution's established safety protocols.
Immediate Safety Precautions
All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Solution Preparation
This compound is typically dissolved in solvents such as DMSO for in vitro studies.[1] When preparing solutions, work in a chemical fume hood and avoid generating dust or aerosols.
Storage Conditions
Store this compound as a solid at -20°C for up to three years. Once in solution, store at -80°C and avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Shelf Life |
| Solid | -20°C | 3 years |
| Solution | -80°C | 1 year |
Disposal Plan
All waste containing this compound, including empty containers, unused material, and contaminated PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Protocol Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A typical workflow for an in vitro experiment involving this compound.
Signaling Pathway of Hsp90 Inhibition
This compound functions as an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the folding and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. By inhibiting Hsp90, this compound disrupts these processes, leading to anti-tumor effects.
Caption: The mechanism of action of this compound as an Hsp90 inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
